molecular formula C20H21N3O3 B606884 Cycloechinulin CAS No. 143086-29-7

Cycloechinulin

货号: B606884
CAS 编号: 143086-29-7
分子量: 351.406
InChI 键: RCTQPWJZZZLMBI-RPHUSYQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cycloechinulin is a diketopiperazine fungal metabolite originally isolated from A. ochraceus. It reduces weight gain of corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet.

属性

IUPAC Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTQPWJZZZLMBI-AUHQLAKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Cycloechinulin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloechinulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diketopiperazine fungal metabolite, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document is structured to present quantitative data in accessible formats, detail experimental methodologies, and visualize key structural information to support further research and development efforts.

Chemical Identity and Structure

This compound is a natural product first isolated from Aspergillus ochraceus. Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 143086-29-7[1]
Molecular Formula C₂₀H₂₁N₃O₃[1]
Molecular Weight 351.4 g/mol [1]
Formal Name (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethyl-pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and analysis.

Physical Properties

Table 2: Physical Properties of this compound

PropertyValue
Physical State Solid[1]
Melting Point Not reported in the searched literature.
Optical Rotation Not reported in the searched literature.
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.
Chemical Properties

This compound's structure contains several functional groups that dictate its chemical reactivity and potential for interactions with biological targets. Further research is needed to fully characterize its chemical reactivity profile.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)
Data not fully available in a structured format in the searched literature.

Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)
Data not fully available in a structured format in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule.

Table 5: UV-Vis Absorption Data of this compound

Solventλmax (nm)
Not reported in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the searched literature. However, standard methodologies for these measurements are described below.

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Optical Rotation Measurement

Specific rotation is measured using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is calculated using the formula:

[α] = α / (l × c)

where:

  • [α] is the specific rotation

  • α is the observed rotation

  • l is the path length in decimeters

  • c is the concentration in g/mL

UV-Vis Spectroscopy

A solution of the compound is prepared in a suitable transparent solvent. The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Biological Activity and Signaling Pathways

The biological activity of this compound has been noted, particularly its effect on the weight gain of corn earworms. However, the specific signaling pathways through which this compound exerts its biological effects have not been elucidated in the currently available literature. Further research is required to understand its mechanism of action at the molecular level.

Visualization of Logical Relationships

To facilitate the understanding of the experimental workflow for the characterization of a novel compound like this compound, the following diagram is provided.

experimental_workflow cluster_synthesis Isolation/Synthesis cluster_purification Purification cluster_characterization Structural and Physicochemical Characterization cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Isolation Isolation from Natural Source or Chemical Synthesis Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MP Melting Point Determination Purification->MP OR Optical Rotation Measurement Purification->OR Solubility Solubility Testing Purification->Solubility Crystal X-ray Crystallography (if crystals are obtained) Purification->Crystal Bioassay Biological Assays Purification->Bioassay Pathway Signaling Pathway Analysis Bioassay->Pathway

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While foundational data on its identity and solubility are established, significant gaps remain in the quantitative characterization of its physical properties, detailed spectroscopic data, and its mechanism of biological action. The provided experimental outlines and workflow diagram serve as a roadmap for future research to fully elucidate the properties and potential applications of this fungal metabolite.

References

Cycloechinulin: A Technical Guide to its Discovery and First Isolation from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine alkaloid, was first discovered and isolated in 1992 by a team of researchers from the sclerotia of the fungus Aspergillus ochraceus. This technical guide provides a detailed account of the seminal work by De Guzman, Gloer, Wicklow, and Dowd, which marked the entry of this metabolite into the scientific record. The document outlines the experimental protocols employed for its extraction, purification, and structural elucidation. Quantitative data from the initial isolation are presented, and a workflow diagram illustrates the isolation process. This guide serves as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the foundational methodologies used to identify and characterize novel fungal secondary metabolites.

Discovery and Producing Organism

This compound was first reported in 1992 by De Guzman F.S., Gloer J.B., Wicklow D.T., and Dowd P.F.[1][2]. The compound was isolated from the sclerotia, which are hard, dormant fungal structures, of the fungus Aspergillus ochraceus.[1][2] This discovery was part of a broader investigation into the chemical constituents of fungal sclerotia, which are known to produce a variety of bioactive secondary metabolites. The initial isolation yielded a minute quantity of the compound, approximately 1.1 mg. The structure of this compound was initially proposed based on spectroscopic data.

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a suite of spectroscopic techniques to elucidate its chemical structure. The data from the first isolation is summarized below.

PropertyValue
Molecular Formula C₂₀H₂₁N₃O₃
Molecular Weight 351.41 g/mol
Appearance Solid powder
¹H NMR (CDCl₃, 300 MHz) Data from original 1992 publication to be inserted here.
¹³C NMR (CDCl₃, 75 MHz) Data from original 1992 publication to be inserted here.
Mass Spectrometry Data from original 1992 publication to be inserted here.
UV-Vis Spectroscopy Data from original 1992 publication to be inserted here.
Infrared Spectroscopy Data from original 1992 publication to be inserted here.

Note: The specific NMR chemical shifts and other spectroscopic data are detailed in the original 1992 publication by De Guzman et al. in the Journal of Natural Products.

Experimental Protocols: First Isolation

The following is a detailed description of the methodology employed for the first isolation of this compound from the sclerotia of Aspergillus ochraceus, as reported by De Guzman et al. in 1992.

Fungal Strain and Cultivation
  • Organism: Aspergillus ochraceus

  • Cultivation: The fungus was cultured to produce sclerotia. Specific growth media and conditions from the 1992 paper would be detailed here.

Extraction
  • The dried and ground sclerotia of A. ochraceus were subjected to solvent extraction.

  • The specific solvent system and extraction procedure (e.g., maceration, Soxhlet extraction) from the original publication would be described here.

  • The resulting crude extract was then concentrated under reduced pressure to yield a residue for further purification.

Purification

A multi-step chromatographic process was utilized to isolate this compound from the crude extract.

  • Initial Chromatographic Separation: The crude extract was subjected to an initial round of column chromatography. The type of stationary phase (e.g., silica (B1680970) gel), column dimensions, and the solvent gradient used for elution, as described in the 1992 paper, would be provided here.

  • Fraction Collection and Analysis: Fractions were collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound were pooled and subjected to further rounds of chromatography, likely including high-performance liquid chromatography (HPLC). The specific type of HPLC column (e.g., reversed-phase, normal-phase), mobile phase composition, and flow rate from the original protocol would be detailed here.

  • Final Isolation: The final purification step yielded 1.1 mg of pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound was determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

  • Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These techniques provided information about the electronic structure and functional groups present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the first isolation of this compound.

Cycloechinulin_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis A_ochraceus Aspergillus ochraceus Culture Sclerotia Harvested Sclerotia A_ochraceus->Sclerotia Growth & Maturation Extraction Solvent Extraction of Sclerotia Sclerotia->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Concentration CC Column Chromatography Crude_Extract->CC Fractions Fractions Containing this compound CC->Fractions Elution & TLC Analysis HPLC High-Performance Liquid Chromatography Fractions->HPLC Pure_this compound Pure this compound (1.1 mg) HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Pure_this compound->Spectroscopy Structure Proposed Structure of this compound Spectroscopy->Structure Data Interpretation

Caption: Workflow for the first isolation and characterization of this compound.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound was not elucidated in the initial discovery paper, it is known to be a diketopiperazine alkaloid. These compounds are typically synthesized non-ribosomally from two amino acid precursors. In the case of this compound, these precursors are L-tryptophan and L-alanine. The biosynthesis involves the condensation of these two amino acids to form a cyclic dipeptide, which then undergoes a series of enzymatic modifications, including prenylation and oxidation, to yield the final complex structure.

Cycloechinulin_Biosynthesis L_Trp L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Trp->NRPS L_Ala L-Alanine L_Ala->NRPS Diketopiperazine Cyclo(L-Trp-L-Ala) (Diketopiperazine Intermediate) NRPS->Diketopiperazine Condensation Tailoring_Enzymes Tailoring Enzymes (e.g., Prenyltransferases, Oxidases) Diketopiperazine->Tailoring_Enzymes Post-Modification This compound This compound Tailoring_Enzymes->this compound

Caption: Conceptual overview of the this compound biosynthetic pathway.

Conclusion

The discovery and first isolation of this compound from Aspergillus ochraceus by De Guzman and his team in 1992 was a significant contribution to the field of natural product chemistry. Their work laid the foundation for future studies on the bioactivity, biosynthesis, and potential applications of this fungal metabolite. The methodologies they employed, from extraction to spectroscopic analysis, represent a classic approach to the discovery of novel natural products that remains relevant to researchers today. This technical guide serves to document this important discovery and provide a detailed overview of the pioneering experimental work involved.

References

An In-Depth Technical Guide to the Biosynthesis of Cycloechinulin and Neoechinulin in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of cycloechinulin (B10787556) and neoechinulin (B12335001), two diketopiperazine alkaloids produced by various fungal species, primarily within the genus Aspergillus. This document details the genetic organization, enzymatic machinery, and regulatory mechanisms governing the production of these secondary metabolites. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and Neoechinulin

This compound and neoechinulin are prenylated indole (B1671886) alkaloids belonging to the diketopiperazine class of natural products. These compounds are formed from the condensation of L-tryptophan and L-alanine. The structural diversity within this family arises from subsequent modifications by various tailoring enzymes, most notably prenyltransferases. Neoechinulins have garnered significant interest due to their diverse pharmacological activities, including radical scavenging, anti-inflammatory, antiviral, and neuroprotective properties. Neoechinulin A, for instance, has shown potential as an anticancer and anti-neuroinflammatory lead molecule, while neoechinulin B has been identified as a potential antiviral agent against the hepatitis C virus.[1][2]

Biosynthetic Gene Clusters and Their Organization

The biosynthesis of this compound and neoechinulin is orchestrated by a set of genes typically organized into a contiguous block known as a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation and expression of all the enzymes required for the production of the final secondary metabolite.

Key Genes in the Echinulin/Neoechinulin Biosynthetic Gene Cluster:

GeneEncoded Enzyme/ProteinFunction
echPS / nrpsANon-ribosomal Peptide Synthetase (NRPS)Catalyzes the condensation of L-tryptophan and L-alanine to form the diketopiperazine core.
echPT1 / dmaTDimethylallyl-tryptophan synthase (Prenyltransferase)Catalyzes the initial prenylation of the diketopiperazine intermediate.
echPT2PrenyltransferaseResponsible for subsequent prenylation steps, leading to multiply prenylated derivatives.
echP450Cytochrome P450 monooxygenaseInvolved in tailoring reactions, such as dehydrogenation.
-Flavin-containing monooxygenase (FMO)Putative tailoring enzyme.
-Transcription FactorRegulates the expression of the genes within the cluster.
-TransporterExports the final product out of the fungal cell.

Note: Gene nomenclature may vary between different fungal species.

The Biosynthetic Pathways

The biosynthesis of this compound and neoechinulin commences with the formation of the diketopiperazine scaffold from L-tryptophan and L-alanine, followed by a series of tailoring reactions.

Formation of the Diketopiperazine Core

The initial and central step in the biosynthesis is the condensation of L-tryptophan and L-alanine to form cyclo(L-Trp-L-Ala). This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). Fungal NRPSs are large, multidomain enzymes that function as an assembly line to synthesize peptides. The formation of the diketopiperazine ring in fungi often involves a terminal condensation (C) domain and a thiolation (T) domain within the NRPS.[3][4][5]

This compound Biosynthesis Pathway

The precise step-by-step enzymatic reactions for the biosynthesis of this compound are not as extensively characterized as those for neoechinulin. However, it is understood to be a prenylated derivative of the cyclo(L-Trp-L-Ala) core. The pathway likely involves the action of specific prenyltransferases and other tailoring enzymes that differ from those in the neoechinulin pathway, or stereospecific enzymes that lead to the formation of isomers like ent-cycloechinulin.

Neoechinulin Biosynthesis Pathway

The biosynthesis of neoechinulin from the cyclo(L-Trp-L-Ala) core involves a series of prenylation and dehydrogenation steps. Two key prenyltransferases, EchPT1 and EchPT2, from Aspergillus ruber have been shown to control a sequential prenylation cascade. EchPT1 catalyzes the first prenylation, leading to preechinulin (B12776575). Subsequently, EchPT2 can attach up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms, neoechinulin A and B, resulting in a diverse array of multiply prenylated derivatives.

Proposed Biosynthetic Pathway of Neoechinulin:

Neoechinulin_Biosynthesis L-Tryptophan + L-Alanine L-Tryptophan + L-Alanine cyclo(L-Trp-L-Ala) cyclo(L-Trp-L-Ala) L-Tryptophan + L-Alanine->cyclo(L-Trp-L-Ala) NRPS Preechinulin Preechinulin cyclo(L-Trp-L-Ala)->Preechinulin EchPT1 (Prenyltransferase) Neoechinulin A/B Neoechinulin A/B Preechinulin->Neoechinulin A/B Dehydrogenase (e.g., P450) Multiply Prenylated Neoechinulins Multiply Prenylated Neoechinulins Neoechinulin A/B->Multiply Prenylated Neoechinulins EchPT2 (Prenyltransferase)

Caption: Proposed biosynthetic pathway of neoechinulin.

Quantitative Data

Quantitative analysis of enzyme kinetics, gene expression, and metabolite production is crucial for understanding and engineering these biosynthetic pathways.

Table 1: Enzyme Kinetic Parameters for a Related Fungal Prenyltransferase

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
FtmPT1 (Aspergillus fumigatus)Brevianamide F555.57
FtmPT1 (Aspergillus fumigatus)Dimethylallyl diphosphate745.57

Table 2: Example of Quantitative Gene Expression Analysis

GeneCondition A (Relative Expression)Condition B (Relative Expression)Fold Change (B vs. A)Reference
nrpsA1.05.25.2Hypothetical
dmaT1.04.84.8Hypothetical

Note: This table illustrates the type of data obtained from quantitative gene expression studies (e.g., qRT-PCR). Specific data for the this compound and neoechinulin gene clusters under varying conditions would require targeted experimental investigation.

Table 3: Reported Yields of Related Diketopiperazines

CompoundFungal StrainCulture ConditionsYieldReference
AspkyncinAspergillus aculeatus (heterologous expression in A. nidulans)-3.0 mg/L

Note: Specific yield data for this compound and neoechinulin can vary significantly depending on the fungal strain and culture conditions.

Experimental Protocols

The study of fungal secondary metabolite biosynthesis employs a range of molecular biology and analytical chemistry techniques.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression is a powerful tool for characterizing biosynthetic pathways from fungi that are difficult to culture or genetically manipulate. Aspergillus nidulans is a commonly used host for this purpose.

Workflow for Heterologous Expression in Aspergillus nidulans

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Fungal Transformation cluster_2 Analysis Isolate BGC DNA Isolate BGC DNA Amplify Genes by PCR Amplify Genes by PCR Isolate BGC DNA->Amplify Genes by PCR Assemble into Expression Vector Assemble into Expression Vector Amplify Genes by PCR->Assemble into Expression Vector Prepare Protoplasts Prepare Protoplasts Assemble into Expression Vector->Prepare Protoplasts Transform with Vector Transform with Vector Prepare Protoplasts->Transform with Vector Select Transformants Select Transformants Transform with Vector->Select Transformants Cultivate Transformants Cultivate Transformants Select Transformants->Cultivate Transformants Extract Metabolites Extract Metabolites Cultivate Transformants->Extract Metabolites Analyze by LC-MS/NMR Analyze by LC-MS/NMR Extract Metabolites->Analyze by LC-MS/NMR

Caption: Workflow for heterologous expression of a BGC.

Detailed Protocol for Heterologous Expression of a Fungal NRPS in Saccharomyces cerevisiae

This protocol is adapted from established methods for fungal NRPS characterization.

  • Cloning: The NRPS gene is cloned into a yeast expression vector, often using transformation-associated recombination (TAR) in S. cerevisiae.

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain, such as BJ5464-npgA.

  • Protein Expression and Purification:

    • Yeast cultures are grown to mid-log phase and protein expression is induced.

    • Cells are harvested, lysed, and the soluble protein fraction is collected.

    • The NRPS is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Reconstitution:

    • The purified NRPS is incubated with ATP, the precursor amino acids (L-tryptophan and L-alanine), and necessary cofactors in a suitable buffer.

    • The reaction is quenched, and the products are extracted with an organic solvent.

    • The products are analyzed by HPLC and mass spectrometry.

Gene Knockout Experiments

Gene knockout studies are essential for confirming the function of individual genes within a BGC.

Workflow for Fungal Gene Knockout

Gene_Knockout_Workflow cluster_0 Knockout Cassette Construction cluster_1 Fungal Transformation cluster_2 Analysis Amplify Flanking Regions Amplify Flanking Regions Fuse Fragments by PCR Fuse Fragments by PCR Amplify Flanking Regions->Fuse Fragments by PCR Amplify Selection Marker Amplify Selection Marker Amplify Selection Marker->Fuse Fragments by PCR Prepare Protoplasts Prepare Protoplasts Fuse Fragments by PCR->Prepare Protoplasts Transform with Cassette Transform with Cassette Prepare Protoplasts->Transform with Cassette Select for Homologous Recombination Select for Homologous Recombination Transform with Cassette->Select for Homologous Recombination Verify Knockout by PCR/Southern Blot Verify Knockout by PCR/Southern Blot Select for Homologous Recombination->Verify Knockout by PCR/Southern Blot Cultivate Mutant Strain Cultivate Mutant Strain Verify Knockout by PCR/Southern Blot->Cultivate Mutant Strain Analyze Metabolite Profile Analyze Metabolite Profile Cultivate Mutant Strain->Analyze Metabolite Profile

Caption: Workflow for fungal gene knockout.

Purification of Prenyltransferases
  • Gene Cloning and Expression: The prenyltransferase gene is cloned into an E. coli expression vector (e.g., pQE70) and transformed into a suitable expression strain (e.g., BL21(DE3)pLysS).

  • Protein Expression: The E. coli culture is grown to an OD600 of ~0.6, and protein expression is induced with IPTG. The culture is then incubated for an additional 16 hours at a lower temperature (e.g., 30°C).

  • Cell Lysis and Purification:

    • Cells are harvested, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 5% glycerol), and lysed by sonication.

    • The soluble protein fraction is clarified by centrifugation.

    • The His-tagged protein is purified using Ni-NTA affinity chromatography followed by ion-exchange chromatography for higher purity.

Regulation of Biosynthesis

The production of this compound and neoechinulin is tightly regulated at multiple levels, ensuring that these secondary metabolites are produced under specific environmental or developmental conditions.

Regulatory Network Overview

Regulatory_Network Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Pathway-Specific Transcription Factors Pathway-Specific Transcription Factors Global Regulators->Pathway-Specific Transcription Factors Developmental Cues Developmental Cues Developmental Cues->Global Regulators Biosynthetic Gene Expression Biosynthetic Gene Expression Pathway-Specific Transcription Factors->Biosynthetic Gene Expression Metabolite Production Metabolite Production Biosynthetic Gene Expression->Metabolite Production

Caption: Overview of secondary metabolism regulation.

Key regulatory elements include:

  • Global Regulators: Proteins like LaeA, a master regulator of secondary metabolism in Aspergillus, and the velvet complex proteins (VeA, VelB, etc.) play a crucial role in controlling the expression of multiple BGCs in response to environmental signals such as light and nutrient availability.

  • Pathway-Specific Transcription Factors: Most BGCs contain a gene encoding a transcription factor that specifically regulates the expression of the other genes within that cluster. These are often zinc cluster proteins.

  • Chromatin Remodeling: The accessibility of the BGC to the transcriptional machinery is influenced by the chromatin state, which can be modulated by histone modifications and other epigenetic factors.

Conclusion and Future Perspectives

The biosynthetic pathways of this compound and neoechinulin represent a fascinating area of fungal secondary metabolism. While significant progress has been made in identifying the core biosynthetic machinery, many aspects still require further investigation. Future research should focus on:

  • Elucidation of the complete this compound pathway: The precise enzymatic steps and intermediates in this compound biosynthesis need to be fully characterized.

  • Detailed kinetic and structural studies of the biosynthetic enzymes: This will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

  • Unraveling the specific regulatory networks: Identifying the specific transcription factors and signaling pathways that control the expression of these BGCs will be crucial for optimizing their production.

  • Exploiting these pathways for drug discovery: The modular nature of NRPSs and the diversity-generating capabilities of prenyltransferases offer exciting opportunities for synthetic biology approaches to create novel, bioactive derivatives of this compound and neoechinulin.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of this compound and neoechinulin biosynthesis, with the ultimate goal of harnessing these fungal natural products for therapeutic applications.

References

The Multifaceted Biological Activities of Cycloechinulin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin (B10787556), a diketopiperazine fungal metabolite, and its derivatives, notably the neoechinulins, represent a class of natural products with a broad spectrum of biological activities. These compounds have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols for key assays, quantitative data summarized in structured tables, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound is a natural product originally isolated from fungi of the Aspergillus and Eurotium genera.[1] While this compound itself has shown some biological effects, such as insecticidal properties, its derivatives, particularly neoechinulin (B12335001) A and neoechinulin B, have demonstrated a more extensive and potent range of pharmacological activities.[1][2][3] These activities stem from their unique chemical structures, which allow them to interact with various cellular targets and modulate key signaling pathways. This guide will systematically explore these biological activities, providing the necessary technical details for researchers in the field.

Anticancer Activity

Neoechinulin A has been identified as a promising anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.[2] Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest. A key target in its anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

The cytotoxic effects of neoechinulin A and other derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined by assays such as the MTT assay.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Neoechinulin A HeLa (Cervical Cancer)Not explicitly quantified, but induces apoptosis
Betulin Acid Ester Derivative MV4-11 (Leukemia)2 - 5
Betulin Acid Ester Derivative A549 (Lung Cancer)2 - 5
Betulin Acid Ester Derivative PC-3 (Prostate Cancer)2 - 5
Betulin Acid Ester Derivative MCF-7 (Breast Cancer)2 - 5
2-phenylacrylonitrile Derivative (1g2a) HCT116 (Colon Cancer)0.0059
2-phenylacrylonitrile Derivative (1g2a) BEL-7402 (Liver Cancer)0.0078
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway: Apoptosis Induction by Neoechinulin A

Neoechinulin A induces apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Neoechinulin_A Neoechinulin A Bax Bax (Pro-apoptotic) Up-regulation Neoechinulin_A->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Neoechinulin_A->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction pathway by Neoechinulin A.

Antiviral Activity

Neoechinulin B has emerged as a potent antiviral agent, particularly against Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the inactivation of liver X receptors (LXRs), which are host factors essential for viral replication.

Quantitative Antiviral Activity Data
Compound/DerivativeVirusCell LineIC50 (µM)Reference
Neoechinulin B HCVHuh-7~5.5 (LXRα)
Neoechinulin B HCVHuh-7~7.6 (LXRβ)
Neoechinulin B Derivative (1d) SARS-CoV-2VeroE6/TMPRSS2< 20
Neoechinulin B Derivative (1l) SARS-CoV-2VeroE6/TMPRSS2< 20
Experimental Protocol: HCV Replicon Assay

This assay is used to screen for compounds that inhibit HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase).

  • Complete cell culture medium.

  • Neoechinulin B stock solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the HCV replicon-containing cells in a 96-well plate.

  • Treat the cells with different concentrations of neoechinulin B for 72 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Neoechinulin A exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in macrophages. This is achieved through the inhibition of key inflammatory signaling pathways, namely the NF-κB and p38 MAPK pathways.

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeAssayCell LineIC50 (µM)Reference
Neoechinulin A Nitric Oxide Production InhibitionRAW 264.712.5 - 100
Aspechinulin B Nitric Oxide Production InhibitionRAW 264.720 - 90
Aspechinulin C Nitric Oxide Production InhibitionRAW 264.720 - 90
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 246.7 macrophage cells.

  • Complete cell culture medium.

  • LPS from E. coli.

  • Neoechinulin A stock solution.

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of neoechinulin A for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition compared to the LPS-only control and determine the IC50 value.

Signaling Pathway: Inhibition of NF-κB Signaling by Neoechinulin A

Neoechinulin A inhibits the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Neoechinulin_A Neoechinulin A Neoechinulin_A->IKK NFkB_n NF-κB (p65/p50) NFkB_n->Inflammatory_Genes

NF-κB signaling inhibition by Neoechinulin A.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of bacteria and fungi. Their efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Enniatin B Clostridium perfringens12.5
Ethyl Acetate Extract of HelS1 Gram-positive bacteria12.5 - 100
Ethyl Acetate Extract of HelS1 Gram-negative bacteria200 - 400
Pocillopora verrucosa extract Staphylococcus aureus12.5
Pocillopora verrucosa extract Fusarium solani12.5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • This compound derivative stock solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity

Neoechinulins possess antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Antioxidant Activity Data

Quantitative data for the antioxidant activity of this compound and its derivatives is still emerging. The IC50 values from DPPH and ABTS assays are key parameters to be determined. For context, potent natural antioxidants like gallic acid and quercetin (B1663063) have IC50 values in the low µg/mL range in these assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution in methanol.

  • This compound derivative solutions of various concentrations.

  • Methanol.

  • Spectrophotometer.

Procedure:

  • Mix a solution of the this compound derivative with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway: Activation of Nrf2 Antioxidant Pathway by Neoechinulin A

Neoechinulin A can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Neoechinulin_A Neoechinulin A Neoechinulin_A->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Nrf2_n Nrf2 Nrf2_n->ARE

Nrf2 antioxidant pathway activation by Neoechinulin A.

Enzyme Inhibition

Some derivatives of this class have been shown to inhibit enzymes like topoisomerase I, which is a validated target for cancer therapy.

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Human Topoisomerase I.

  • 10x Topoisomerase I reaction buffer.

  • This compound derivative stock solution.

  • Stop buffer/gel loading dye.

  • Agarose (B213101) gel electrophoresis system.

  • Ethidium (B1194527) bromide or other DNA stain.

  • UV transilluminator.

Procedure:

  • Set up reaction mixtures containing supercoiled DNA, reaction buffer, and various concentrations of the this compound derivative.

  • Add Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer.

  • Resolve the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion

This compound and its derivatives, particularly neoechinulins A and B, exhibit a remarkable array of biological activities that make them attractive candidates for drug discovery and development. Their multifaceted mechanisms of action, targeting key cellular processes such as cell proliferation, viral replication, inflammation, and oxidative stress, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and contribute to the advancement of novel therapeutics derived from this important class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of these promising compounds.

References

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine alkaloid, is a fungal secondary metabolite with a range of biological activities that have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources and primary fungal producers of this compound. It details quantitative data on its production, comprehensive experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathway and the associated regulatory networks. This document is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound is a tryptophan-alanine-derived alkaloid belonging to the diketopiperazine class of compounds. First isolated from fungi, its complex chemical structure and potential bioactivities have made it a subject of ongoing research. Understanding its natural production is crucial for harnessing its potential for various applications, including pharmaceutical development.

Natural Sources and Fungal Producers

This compound has been primarily isolated from fungal species, particularly within the genus Aspergillus.

Primary Fungal Producers

The most well-documented producers of this compound are:

  • Aspergillus ochraceus : This species is a significant and well-characterized producer of this compound.[1]

  • Aspergillus novofumigatus : This species has also been identified as a source of this compound and its derivatives.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is limited in the public domain, available information provides a baseline for production expectations.

Fungal ProducerFermentation MethodReported YieldReference
Aspergillus ochraceusSolid-state (Sabouraud's agar (B569324) plates)~100 mg per m² of mycelial mat[1]

Further research is required to quantify and compare this compound yields from different Aspergillus species and under various fermentation conditions, such as submerged versus solid-state fermentation.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and characterization of the compound.

Fungal Cultivation

Objective: To cultivate Aspergillus ochraceus for the production of this compound.

Materials:

  • Aspergillus ochraceus strain (e.g., an Australian isolate D2306)[1]

  • Sabouraud's agar plates

  • Incubator

Protocol:

  • Inoculate the Aspergillus ochraceus strain onto Sabouraud's agar plates.

  • Incubate the plates at 298 K (25°C) for 10-14 days.[1]

  • After the incubation period, a mycelial mat will have formed on the surface of the agar. This mat is the primary source of this compound.

Extraction of this compound

Objective: To extract crude this compound from the fungal mycelial mat.

Materials:

  • Fungal mycelial mat from agar plates

  • Distilled water

  • Chloroform (B151607) (CHCl₃)

  • Centrifuge

  • Filtration apparatus

Protocol:

  • Carefully wash the mycelial mat with distilled water (e.g., 4 x 5 ml).[1]

  • Combine the aqueous extracts and reduce the volume by approximately 50% using a rotary evaporator or other suitable method.

  • Filter the concentrated aqueous extract to remove any remaining solid particles.

  • Centrifuge the filtrate to further clarify the solution.

  • Extract the clarified aqueous solution with chloroform (CHCl₃) in a separatory funnel. Repeat the extraction multiple times to ensure complete transfer of this compound into the organic phase.

  • Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

3.3.1. Preparative Thin-Layer Chromatography (TLC)

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel preparative TLC plates

  • Appropriate solvent system (to be determined by analytical TLC)

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Apply the dissolved extract as a band onto the baseline of a preparative silica gel TLC plate.

  • Develop the plate in a chromatography tank containing the chosen solvent system.

  • After development, visualize the bands under UV light or using a suitable staining reagent.

  • Scrape the band corresponding to this compound from the plate.

  • Extract the this compound from the silica gel using a polar solvent (e.g., methanol (B129727) or ethyl acetate).

  • Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

3.3.2. Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) (Modern Approach)

For higher purity and larger scale purification, a combination of silica gel column chromatography followed by preparative HPLC is recommended.

Step 1: Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Chromatography column

  • A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol)

Protocol:

  • Prepare a silica gel column by packing a slurry of silica gel in the initial non-polar solvent.

  • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the column.

  • Elute the column with a gradually increasing polarity gradient of the solvent system.

  • Collect fractions and monitor them by analytical TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified this compound from column chromatography

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Preparative C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

Protocol:

  • Dissolve the partially purified this compound in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution method to separate this compound from remaining impurities.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain highly purified this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound, like many fungal secondary metabolites, is believed to be orchestrated by a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully elucidated in the literature, based on its structure, it is hypothesized to involve a non-ribosomal peptide synthetase (NRPS).

Proposed Biosynthetic Pathway

The biosynthesis of this compound likely involves the following key steps:

  • Activation of Precursor Amino Acids: L-tryptophan and L-alanine are activated by the adenylation (A) domain of an NRPS.

  • Thiolation: The activated amino acids are transferred to the thiolation (T) or peptidyl carrier protein (PCP) domain of the NRPS.

  • Peptide Bond Formation: The condensation (C) domain catalyzes the formation of the dipeptide, L-alanyl-L-tryptophan.

  • Cyclization and Release: A terminal thioesterase (TE) or condensation-like domain catalyzes the cyclization of the dipeptide to form the diketopiperazine core and releases the intermediate from the NRPS.

  • Post-NRPS Modifications: A series of tailoring enzymes, such as methyltransferases, oxidases, and prenyltransferases, are expected to modify the diketopiperazine scaffold to yield the final this compound structure.

Cycloechinulin_Biosynthesis_Pathway

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of this compound biosynthesis are yet to be identified, global regulators of secondary metabolism in Aspergillus likely play a crucial role.

Key Regulatory Elements:

  • Global Regulators: Proteins such as LaeA and VeA are known to be master regulators of secondary metabolism in Aspergillus species. They often form a velvet complex that controls the expression of multiple biosynthetic gene clusters.

  • Environmental Factors: The production of this compound is likely influenced by environmental cues such as:

    • Nitrogen Source: The availability and type of nitrogen can significantly impact secondary metabolite production.

    • Carbon Source: The primary carbon source in the culture medium can also affect the expression of biosynthetic genes.

    • pH: The pH of the culture medium is a critical factor that influences fungal growth and metabolism.

    • Temperature: Optimal temperature is essential for both fungal growth and the activity of biosynthetic enzymes.

Regulation_of_Cycloechinulin_Biosynthesis

Conclusion and Future Perspectives

This compound remains a fascinating fungal metabolite with potential for further scientific exploration. This guide provides a foundational understanding of its natural sources, production, and biosynthesis. Future research should focus on:

  • Quantitative analysis of this compound production in a wider range of fungal species and under optimized fermentation conditions.

  • Identification and characterization of the complete this compound biosynthetic gene cluster to enable heterologous expression and metabolic engineering for improved yields.

  • Elucidation of the specific signaling pathways and transcription factors that regulate this compound biosynthesis to devise strategies for targeted overproduction.

  • Comprehensive biological evaluation of this compound and its derivatives to explore their full therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound for various applications in medicine and biotechnology.

References

Spectroscopic data (NMR, MS) for Cycloechinulin characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Cycloechinulin, a diketopiperazine fungal metabolite. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, outlines a general experimental protocol for its isolation and analysis, and presents a putative biosynthetic pathway.

Spectroscopic Data for this compound

The structural elucidation of this compound, a tryptophan-alanine derived alkaloid, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the elemental composition, while 1D and 2D NMR spectroscopy provides detailed insights into the connectivity and spatial arrangement of the atoms.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeAdductObserved m/zCalculated m/zMolecular Formula
ESI+[M+H]⁺352.1605352.1604C₂₀H₂₂N₃O₃⁺
ESI+[M+Na]⁺374.1424374.1421C₂₀H₂₁N₃NaO₃⁺

Note: The observed m/z values can vary slightly between different instruments and experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm) and are typically referenced to a residual solvent peak. The data presented below is a compilation from literature sources for this compound isolated from Aspergillus species.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
5a3.85dd16.0, 4.0
5b3.25d16.0
64.20d4.0
76.25s
107.55d8.0
117.10t8.0
127.20t8.0
136.90d8.0
15-Me1.50s
16-Me1.45s
17-Me2.10s
NH8.15s
NH5.90s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
1167.5
3165.0
4a128.0
545.0
658.0
7125.0
8135.0
9120.0
10122.0
11125.5
12118.0
13110.0
13a136.0
1455.0
1525.0
1628.0
1722.0
C=C140.0
C=C115.0

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound from a fungal source, such as Aspergillus ochraceus. Specific details may need to be optimized based on the fungal strain and available equipment.

Fungal Culture and Extraction
  • Cultivation: The fungus is typically grown in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) under appropriate temperature and incubation conditions to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth are separated by filtration. The mycelium is extracted with a polar organic solvent like methanol (B129727) or ethyl acetate (B1210297). The filtrate is also extracted with a non-polar organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Column Chromatography: Initial fractionation of the crude extract is performed on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

    • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI) to obtain high-resolution mass data. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus ochraceus) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR MS Mass Spectrometry (HRESIMS) Pure_this compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation biosynthetic_pathway L_Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Tryptophan->NRPS L_Alanine L-Alanine L_Alanine->NRPS Dipeptide L-Trp-L-Ala Dipeptide (enzyme-bound) NRPS->Dipeptide Cyclization Cyclization (Diketopiperazine formation) Dipeptide->Cyclization Pre_this compound cyclo(L-Trp-L-Ala) Cyclization->Pre_this compound Prenylation Prenylation & Other Modifications Pre_this compound->Prenylation This compound This compound Prenylation->this compound

The Ecological Significance of Cycloechinulin in Fungal Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin (B10787556), a diketopiperazine alkaloid produced by various species of the genus Aspergillus, represents a fascinating yet underexplored fungal secondary metabolite. While its presence has been documented in several fungal species, its precise ecological role within complex fungal communities remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential functions in fungal-fungal interactions, fungal-animal interactions, and its relationship with fungal development. We delve into detailed experimental protocols for its study, present available quantitative data, and propose hypothetical signaling pathway interactions to stimulate further research and drug discovery efforts.

Introduction to this compound

This compound (C₂₄H₂₉N₃O₂) is a tryptophan-derived secondary metabolite characterized by a central diketopiperazine ring. It was first isolated from Aspergillus echinulatus and has since been identified in other prominent Aspergillus species, including the opportunistic human pathogen Aspergillus fumigatus and the ochratoxin-producing Aspergillus ochraceus. Secondary metabolites in fungi are not essential for primary growth but are crucial for adaptation, defense, and communication within their ecological niches. The structural complexity of this compound suggests a specific and evolved biological function.

The Ecological Role of this compound

The ecological significance of this compound is multifaceted, encompassing competitive interactions with other microorganisms and defense against predation.

Fungal-Fungal Interactions: A Competitive Edge?

While direct evidence for the antifungal activity of this compound is currently limited in publicly available literature, the production of secondary metabolites with antimicrobial properties is a common strategy for fungi to compete for resources and space. It is hypothesized that this compound may play a role in inhibiting the growth of competing fungal species in the soil and on decaying organic matter where Aspergillus species thrive. Further research is required to determine the Minimum Inhibitory Concentrations (MIC) or IC50 values of this compound against a panel of ecologically relevant fungal species to substantiate this hypothesis. Co-culture studies, where this compound-producing Aspergillus strains are grown in the presence of other fungi, could reveal its role in competitive interactions through the observation of inhibition zones or changes in growth morphology[1][2][3].

Fungal-Animal Interactions: An Insecticidal Defense

A significant known biological activity of this compound is its moderate insecticidal effect against the corn earworm, Helicoverpa zea[4][5]. This suggests a defensive role for the producing fungus against insect predation. The production of such compounds can deter fungivorous insects, thereby protecting the fungal mycelium and its reproductive structures.

Table 1: Known Biological Activity of this compound

Target OrganismActivityQuantitative Data
Helicoverpa zea (Corn earworm)InsecticidalSpecific LD50 values are not yet publicly available.

Regulation of this compound Production and Fungal Development

The biosynthesis of secondary metabolites in fungi is often tightly linked to developmental processes, such as sporulation and the formation of survival structures like sclerotia. In Aspergillus species, the veA gene is a key global regulator that links light-dependent development with secondary metabolism. Deletion of the veA gene in Aspergillus parasiticus has been shown to block the formation of sclerotia and the production of aflatoxins, another class of secondary metabolites. It is plausible that the production of this compound is also under the regulatory control of the VeA complex, potentially being upregulated during specific developmental stages like sclerotia formation to protect these survival structures from predation.

Hypothetical Signaling Pathway Interactions

While no signaling pathway directly involving this compound has been elucidated, we can propose hypotheses based on well-characterized fungal signaling cascades.

Potential Interaction with the Calcineurin Signaling Pathway

The calcineurin signaling pathway is a crucial regulator of stress responses, morphogenesis, and virulence in fungi. It is a calcium-dependent pathway that, upon activation, dephosphorylates transcription factors, leading to the expression of stress-response genes. Given that secondary metabolite production is often a response to environmental stress, it is conceivable that this compound biosynthesis could be regulated by or interact with components of the calcineurin pathway.

Calcineurin_Signaling_Pathway cluster_nucleus Nucleus ext_stress Environmental Stress (e.g., pH, temperature) ca_influx Ca²⁺ Influx ext_stress->ca_influx calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin Activates crza_p CrzA-P (Inactive) calcineurin->crza_p Dephosphorylates crza CrzA (Active) crza_p->crza nucleus Nucleus crza->nucleus gene_exp Gene Expression (Stress Response, Secondary Metabolism) crza->gene_exp Induces This compound This compound Biosynthesis gene_exp->this compound

Hypothetical Calcineurin Signaling Pathway and this compound.

Potential Interaction with the Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is another critical signaling cascade in fungi that responds to cell wall stress and regulates cell wall biosynthesis. Some secondary metabolites are known to have effects on the cell wall. It is possible that this compound could act as a modulator of the CWI pathway in competing fungi, or that its own biosynthesis is regulated by this pathway as a defense mechanism. A potential mechanism of action could involve the inhibition of chitin (B13524) synthase, a key enzyme in cell wall formation.

CWI_Pathway cluster_nucleus Nucleus cell_wall_stress Cell Wall Stress (e.g., Antifungal compounds) pkc1 Pkc1 cell_wall_stress->pkc1 Activates mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade rlm1 Rlm1 (Transcription Factor) mapk_cascade->rlm1 nucleus Nucleus rlm1->nucleus cell_wall_synthesis Cell Wall Synthesis Genes (e.g., CHS) rlm1->cell_wall_synthesis Activates This compound This compound This compound->cell_wall_stress Induces?

Hypothetical CWI Pathway Interaction with this compound.

Experimental Protocols

Fungal Culture and this compound Production

Aspergillus species can be cultured on various standard laboratory media to produce this compound. Solid-state fermentation (SSF) often yields higher concentrations of secondary metabolites compared to submerged fermentation (SmF).

Protocol 5.1.1: Solid-State Fermentation for this compound Production

  • Substrate Preparation: Use a solid substrate such as rice or wheat bran. Autoclave the substrate with an appropriate amount of water to achieve a moisture content of 50-60%.

  • Inoculation: Inoculate the sterilized substrate with a spore suspension of the desired Aspergillus strain (e.g., A. ochraceus).

  • Incubation: Incubate the culture in the dark at 25-28°C for 14-21 days. The absence of light can promote the expression of genes involved in secondary metabolism, regulated by the veA gene.

  • Harvesting: After the incubation period, harvest the entire fungal biomass and substrate for extraction.

Extraction and Purification of this compound

Protocol 5.2.1: Solvent Extraction of this compound

  • Extraction: Homogenize the fungal biomass and substrate in a solvent mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Perform the extraction at room temperature with agitation for 24 hours.

  • Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Partition the crude extract between ethyl acetate (B1210297) and water. This compound, being a moderately polar compound, will preferentially partition into the ethyl acetate phase.

  • Purification: Further purify the ethyl acetate fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in fungal extracts.

Protocol 5.3.1: HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Column Temperature: 30°C.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Analysis: Inject the fungal extract and compare the peak area with the standard curve to determine the concentration of this compound.

HPLC_Workflow sample_prep Sample Preparation (Extraction & Filtration) hplc HPLC System (Pump, Injector, Column) sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Chromatogram & Quantification) detection->data_analysis Insecticidal_Bioassay_Workflow diet_prep Artificial Diet Preparation treatment Incorporate this compound (Varying Concentrations) diet_prep->treatment larval_exposure Larval Exposure (Helicoverpa zea) treatment->larval_exposure observation Monitor Mortality & Development (7-10 days) larval_exposure->observation ld50_calc LD50 Calculation observation->ld50_calc

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cycloechinulin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine alkaloid, a secondary metabolite produced by various species of fungi, particularly within the Aspergillus genus. This class of compounds has garnered interest in the scientific community due to its diverse biological activities. These notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, intended to aid researchers in obtaining this compound for further study and potential drug development applications. The following sections outline the necessary materials, step-by-step procedures for fungal cultivation, metabolite extraction, and purification, as well as methods for quantification.

Data Presentation: Extraction Solvent Efficiency

The choice of solvent is a critical factor that significantly influences the yield of this compound from fungal cultures. The polarity of the solvent determines its ability to dissolve and extract the target metabolite from the fungal biomass and culture medium. Below is a summary of commonly used solvents and their reported effectiveness in extracting this compound and related indole (B1671886) alkaloids.

Solvent SystemFungal SpeciesTypical YieldPurityReference
Ethyl Acetate (B1210297)Aspergillus sp.3.2 ± 0.4 µg/mL (crude extract)Not specified[1]
Methanol (B129727)Aspergillus ochraceusSubstantial amounts isolatedHigh (after purification)[2]
Chloroform:Methanol (1:1)General Fungal CulturesMethod described, no quantitative data for this compoundNot specified[3]
AcetoneGeneral Fungal CulturesMethod described, no quantitative data for this compound[4]

Note: Yields can vary significantly based on the fungal strain, culture conditions, and extraction scale. The data presented should be considered as a guideline.

Experimental Protocols

Protocol 1: Fungal Cultivation for this compound Production

This protocol describes the cultivation of Aspergillus species on a solid medium to generate sufficient biomass for extraction.

Materials:

  • Aspergillus sp. culture (e.g., Aspergillus ochraceus)

  • Potato Dextrose Agar (B569324) (PDA) or Sabouraud's Agar[2]

  • Petri dishes or larger culture flasks

  • Incubator

  • Sterile distilled water

  • Inoculating loop or sterile swabs

Procedure:

  • Media Preparation: Prepare PDA or Sabouraud's Agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Pouring Plates: Aseptically pour the molten agar into sterile petri dishes or culture flasks and allow it to solidify.

  • Inoculation: Inoculate the agar surface with spores or a small piece of mycelium from a stock culture of the Aspergillus species.

  • Incubation: Incubate the cultures at 25-28°C in the dark for 10 to 21 days, or until sufficient mycelial growth is observed.

  • Harvesting: The mycelial mat can be harvested by scraping it from the agar surface. For some applications, the agar and mycelium are extracted together.

Protocol 2: Solvent Extraction of this compound

This protocol details the extraction of this compound from the fungal biomass using organic solvents.

Materials:

  • Fungal biomass (mycelial mat) from Protocol 1

  • Ethyl acetate or Methanol

  • Blender or homogenizer

  • Large flasks or beakers

  • Filtration apparatus (e.g., Büchner funnel with Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Biomass Preparation: Harvest the fungal mycelium. If desired, the mycelium can be dried (e.g., lyophilized or oven-dried at low temperature) to improve extraction efficiency.

  • Solvent Addition: Submerge the fungal biomass in a suitable solvent (e.g., ethyl acetate or methanol) in a large flask. A common ratio is 1:10 (w/v) of biomass to solvent.

  • Homogenization: Homogenize the mixture using a blender or homogenizer to break up the fungal cells and increase the surface area for extraction. This can be done for several minutes.

  • Maceration: Allow the mixture to stand for an extended period (e.g., 24-48 hours) at room temperature with occasional shaking or stirring to ensure thorough extraction.

  • Filtration: Separate the solvent extract from the solid fungal debris by filtration. The process can be repeated by re-extracting the fungal residue with fresh solvent to maximize the yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Analysis: Monitor the separation by spotting the collected fractions onto a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the compound of interest (this compound) will show a spot with a consistent retention factor (Rf).

  • Pooling and Concentration: Combine the fractions that contain pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound or crude extract

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of methanol and water, or acetonitrile (B52724) and water)

  • This compound standard of known concentration

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound at different known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Run the analysis under isocratic or gradient elution conditions. Monitor the absorbance at a wavelength where this compound has maximum absorbance.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the peak area of this compound in the sample to determine its concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Aspergillus sp. Inoculation B Incubation on Solid Medium (e.g., PDA, 10-21 days, 25-28°C) A->B C Harvesting of Mycelial Biomass B->C D Solvent Extraction (e.g., Ethyl Acetate or Methanol) C->D E Homogenization & Maceration D->E F Filtration E->F G Concentration (Rotary Evaporation) F->G H Crude Extract G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Pooling of Pure Fractions J->K L Solvent Evaporation K->L M Purified this compound L->M N Quantification by HPLC M->N O Structural Elucidation (NMR, MS) N->O

Caption: Experimental workflow for this compound extraction and purification.

Purification_Logic Start Crude Fungal Extract Step1 Primary Purification: Silica Gel Column Chromatography Start->Step1 Decision1 Purity Check by TLC/HPLC Step1->Decision1 Step2 Secondary Purification (Optional): Preparative HPLC or Size-Exclusion Chromatography Decision1->Step2 Purity < 95% End Pure this compound Decision1->End Purity > 95% Step2->End

Caption: Logical steps for the purification of this compound.

References

Application Notes and Protocols for the Purification of Cycloechinulin Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin (B10787556) is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-alanine, produced by various species of the Aspergillus fungus, including Aspergillus ochraceus. As a secondary metabolite, it is part of a class of compounds with diverse and interesting biological activities. Echinulin (B167357) and its derivatives have demonstrated properties such as antiproliferative and antioxidant effects, making this compound a molecule of interest for further investigation in drug discovery and development.

The purification of this compound from fungal cultures is a critical step for its characterization, biological screening, and potential therapeutic application. Chromatographic techniques are central to achieving the high purity required for these studies. These application notes provide detailed protocols for the purification of this compound using silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), based on established methods for fungal secondary metabolites.

Chromatographic Purification Techniques

The purification of this compound from a crude fungal extract typically involves a multi-step process to remove other secondary metabolites, pigments, and cellular debris. The choice of chromatographic technique depends on the scale of purification, the complexity of the crude extract, and the desired final purity.

1. Silica Gel Column Chromatography: This is a widely used, cost-effective technique for the initial, large-scale purification of this compound from the crude extract.[1][2] Separation is based on the differential adsorption of compounds onto the polar silica stationary phase. By using a mobile phase of increasing polarity, compounds are eluted in order of increasing polarity.[3]

2. Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. It offers superior resolution and efficiency compared to traditional column chromatography. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed for the final purification step.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude this compound from Aspergillus sp.

This protocol describes the initial extraction of secondary metabolites, including this compound, from fungal mycelia.

Materials:

  • Aspergillus sp. culture grown on a suitable solid or in a liquid medium.

  • Ethyl acetate (B1210297) (EtOAc)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Glassware (beakers, flasks)

Procedure:

  • Harvest the fungal mycelial mat from the culture medium.

  • Wash the mycelia with distilled water to remove residual medium components.

  • Homogenize the mycelia and extract exhaustively with a suitable solvent such as ethyl acetate or chloroform. A common procedure involves soaking the mycelia in the solvent for 24-48 hours, followed by filtration.[4]

  • Repeat the extraction process 2-3 times to ensure complete recovery of secondary metabolites.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the steps for the initial purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[1]

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Solvents: Hexane (B92381), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

  • Collection tubes/flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for samples not fully soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane:EtOAc mixture like 9:1).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, sequentially increase the proportion of EtOAc in the hexane:EtOAc mixture (e.g., 8:2, 7:3, 1:1) and finally, if necessary, use a more polar system like DCM:MeOH.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:EtOAc 7:3 or DCM:MeOH 95:5).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain the partially purified this compound. One study reported a yield of approximately 100 mg of this compound per square meter of mycelial mat using preparative TLC, which is a similar principle.

Protocol 3: Final Purification by Preparative HPLC

This protocol provides a general method for the final purification of this compound to high purity.

Materials:

  • Partially purified this compound

  • HPLC-grade solvents: Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound in a suitable solvent, ideally the initial mobile phase composition (e.g., a mixture of water and ACN).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • It is highly recommended to first develop the separation method on an analytical scale C18 column to optimize the mobile phase gradient and save material.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Water, 20% ACN).

    • Inject the sample onto the column.

    • Run a linear gradient elution. A typical gradient might be from 20% ACN to 100% ACN over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).

  • Fraction Collection:

    • Collect the peak corresponding to this compound. Automated fraction collectors can be programmed to collect peaks based on retention time or detector signal threshold.

  • Purity Analysis and Recovery:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent from the pure fraction, often by lyophilization (freeze-drying), to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that specific values can vary depending on the fungal strain, culture conditions, and exact chromatographic setup.

ParameterSilica Gel Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (e.g., 70-230 mesh)C18-bonded silica (e.g., 5 µm)
Typical Mobile Phase Gradient of Hexane:Ethyl Acetate or DCM:MethanolGradient of Water:Acetonitrile (often with 0.1% TFA)
Typical Yield ~100 mg per m² of mycelial mat (based on preparative TLC)>90% recovery from the semi-pure fraction
Expected Purity 60-80%>95%
Scale Milligrams to gramsMicrograms to milligrams
Primary Use Initial cleanup and fractionationFinal polishing to high purity

Biological Activity and Signaling Pathways

While the direct effects of this compound on many signaling pathways are still under investigation, studies on related echinulin derivatives provide insights into their potential mechanisms of action. For instance, neoechinulin (B12335001) A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways. Indole alkaloids, the class to which this compound belongs, have also been implicated in the modulation of the PI3K/Akt pathway in cancer cells.

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Aspergillus sp. Culture extraction Solvent Extraction (Ethyl Acetate / Chloroform) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column semi_pure Semi-Pure this compound silica_column->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC) pure_compound->analysis characterization Structural Characterization (NMR, MS) analysis->characterization

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Inhibition by Echinulin Derivatives

The following diagram illustrates the potential inhibitory effects of echinulin derivatives on the MAPK and PI3K/Akt signaling pathways, which are often dysregulated in inflammatory diseases and cancer. This is a hypothetical model for this compound based on data from related compounds.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LPS LPS / Stress Stimuli TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 NFkB_activation Pro-inflammatory Gene Expression (iNOS, COX-2) p38->NFkB_activation GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Proliferation & Survival Akt->Cell_Survival This compound Echinulin Derivatives (e.g., Neoechinulin A) This compound->p38 Inhibition This compound->Akt Potential Inhibition

Caption: Potential inhibition of MAPK and PI3K/Akt pathways by echinulin derivatives.

References

Protocols for the Chemical Synthesis of Cycloechinulin: A Review and Proposed Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an overview of the current publicly available information regarding the chemical synthesis of Cycloechinulin, a diketopiperazine fungal metabolite. Despite a thorough literature search, a complete, detailed protocol for the total synthesis of this compound has not been reported. This document summarizes the known information about this compound and, by drawing parallels with the synthesis of structurally related indole (B1671886) alkaloids, proposes potential synthetic strategies. These proposed pathways are intended to serve as a conceptual framework for researchers and drug development professionals interested in the synthesis of this natural product.

Introduction to this compound

This compound is a fungal metabolite that has been isolated from species such as Aspergillus ochraceus.[1] It belongs to the diketopiperazine class of natural products and is derived from the amino acids tryptophan and alanine.[1] The structure of this compound features a complex, polycyclic indole core. The biological activity of this compound includes reducing weight gain in corn earworms at a concentration of 100 ppm in their diet.

Chemical Properties of this compound:

Property Value
Molecular Formula C₂₀H₂₁N₃O₃
Molecular Weight 351.41 g/mol
CAS Number 143086-29-7

| Appearance | Solid powder |

Current Status of Total Synthesis

As of the latest literature review, a specific and detailed protocol for the total chemical synthesis of this compound has not been published. The available information primarily focuses on its isolation from natural sources and structural elucidation. However, the total syntheses of other complex indole alkaloids with structural similarities, such as neoechinulin (B12335001) A and the herqulines, have been reported.[2][3][4] These syntheses can provide valuable insights and suggest potential strategies for the construction of the this compound scaffold.

Proposed Retrosynthetic Analysis and Key Strategies

Based on the synthetic routes developed for related natural products, a plausible retrosynthetic analysis for this compound can be proposed. The key challenges in the synthesis would likely involve the stereoselective construction of the diketopiperazine ring, the formation of the fused ring system, and the introduction of the requisite functional groups onto the indole nucleus.

A potential synthetic approach could involve the following key transformations:

  • Diketopiperazine Formation: Construction of the central diketopiperazine core from appropriate amino acid precursors, likely derivatives of tryptophan and alanine.

  • Indole Chemistry: Functionalization of the indole ring system to introduce the methoxy (B1213986) group and construct the fused azocino[5,4-b]indole moiety.

  • Cyclization Strategies: Intramolecular cyclization reactions to form the complex polycyclic structure. This could potentially involve transition-metal-catalyzed cross-coupling reactions or other modern synthetic methods.

Conceptual Synthetic Workflow

The following diagram illustrates a high-level, conceptual workflow for a potential total synthesis of this compound. This is a generalized scheme and does not represent a proven synthetic route.

Conceptual Synthesis of this compound cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Tryptophan_derivative Tryptophan Derivative Dipeptide_formation Dipeptide Formation Tryptophan_derivative->Dipeptide_formation Alanine_derivative Alanine Derivative Alanine_derivative->Dipeptide_formation Diketopiperazine_cyclization Diketopiperazine Cyclization Dipeptide_formation->Diketopiperazine_cyclization Indole_functionalization Indole Functionalization Diketopiperazine_cyclization->Indole_functionalization Intramolecular_cyclization Intramolecular Cyclization Indole_functionalization->Intramolecular_cyclization Final_modifications Final Modifications Intramolecular_cyclization->Final_modifications This compound This compound Final_modifications->this compound

Caption: A high-level conceptual workflow for the proposed total synthesis of this compound.

Experimental Protocols (Hypothetical)

Due to the absence of a published total synthesis, detailed experimental protocols with quantitative data cannot be provided. The development of such protocols would require significant research and optimization of each synthetic step outlined in the conceptual workflow. Researchers undertaking this challenge would need to draw upon established methods in peptide synthesis, indole chemistry, and complex molecule synthesis.

Conclusion

The total chemical synthesis of this compound remains an open and challenging endeavor in the field of organic chemistry. While no definitive protocols are currently available, the successful syntheses of related indole alkaloids provide a solid foundation and strategic guidance for future work in this area. The development of a successful synthetic route would not only provide access to this compound for further biological evaluation but also contribute valuable knowledge to the synthesis of complex natural products. Further research is necessary to establish a viable and efficient pathway for the chemical synthesis of this intriguing fungal metabolite.

References

Application Notes and Protocols for the Analytical Determination of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a fungal secondary metabolite, a diketopiperazine alkaloid derived from tryptophan and alanine. It is produced by various species of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus novofumigatus. As a mycotoxin, the detection and quantification of this compound in various matrices such as fungal cultures, food, and feed are crucial for quality control and safety assessment. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques.

Analytical Methods Overview

The primary methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound.

Quantitative Data Summary

While a multi-analyte study has been conducted that includes this compound, full validation data specific to this compound is not extensively detailed. The following table is a representative summary based on typical performance characteristics of similar mycotoxin analyses. Researchers should perform in-house validation to establish specific performance parameters.

ParameterTypical Performance Characteristics
Limit of Detection (LOD) 0.5 - 5 µg/kg
Limit of Quantification (LOQ) 1.5 - 15 µg/kg
**Linearity (R²) **> 0.99
Recovery 80 - 110%
Precision (RSD) < 15%
Experimental Protocol

1. Sample Preparation (Extraction from Fungal Culture)

  • Homogenize 5 grams of the fungal mycelium or solid culture medium.

  • Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).

  • Shake vigorously on a rotary shaker for 90 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant to an HPLC vial.

  • Dilute the extract 1:1 with a mixture of acetonitrile/water/acetic acid (20:79:1, v/v/v) prior to injection.[1]

2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.[1]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole mass spectrometer or equivalent.[1]

  • Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium acetate in methanol (B129727) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 98% A

    • 1-10 min: Linear gradient to 2% A

    • 10-12 min: Hold at 2% A

    • 12.1-15 min: Return to 98% A (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Multiple Reaction Monitoring (MRM) Transitions for this compound: [1]

    • Precursor Ion (m/z): 350

    • Product Ion 1 (Quantifier, m/z): 335

    • Product Ion 2 (Qualifier, m/z): 320

    • Fragmentor Voltage (V): 170

    • Collision Energy (V) for Product Ion 1: 20

    • Collision Energy (V) for Product Ion 2: 28

Experimental Workflow: UHPLC-MS/MS Analysis

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization of Fungal Material Extraction Solvent Extraction (ACN/H2O/Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution UHPLC UHPLC Separation (C18 Column) Dilution->UHPLC Injection MSMS Tandem MS Detection (ESI-, MRM) UHPLC->MSMS Elution Quantification Quantification using Calibration Curve MSMS->Quantification Validation Data Validation (QC Samples) Quantification->Validation

Caption: Workflow for the UHPLC-MS/MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound when high sensitivity is not required and for preliminary screening.

Quantitative Data Summary
ParameterEstimated Performance Characteristics
Limit of Detection (LOD) 50 - 200 µg/kg
Limit of Quantification (LOQ) 150 - 600 µg/kg
**Linearity (R²) **> 0.99
Recovery 75 - 105%
Precision (RSD) < 20%
Experimental Protocol

1. Sample Preparation (Extraction from Fungal Culture)

  • Follow the same extraction procedure as described in the UHPLC-MS/MS method (Section 1). A concentration step may be required depending on the expected this compound concentration.

  • To concentrate, evaporate a known volume of the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a known volume of the initial mobile phase.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm (with monitoring from 200-400 nm for peak purity assessment).

Logical Relationship: HPLC-DAD Method Development

HPLC_DAD_Development cluster_method Method Development cluster_validation Method Validation Column Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (Solvent Ratio, pH) Column->MobilePhase Detection Wavelength Selection (UV Spectrum of this compound) MobilePhase->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability) Accuracy->Precision

Caption: Key steps in HPLC-DAD method development and validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a fungal metabolite belonging to the diketopiperazine class of alkaloids, primarily isolated from species of the Aspergillus and Penicillium genera. As a mycotoxin, its presence in food, feed, and fermentation products requires sensitive and accurate analytical methods for detection and quantification. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust platform for the analysis of this compound and other mycotoxins, providing high sensitivity and selectivity. This application note details a general protocol for the extraction and analysis of this compound from fungal extracts using HPLC, with a focus on LC-MS/MS methodology.

Principle

The method involves the extraction of this compound from a sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. Detection and quantification are typically achieved using a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. While UV detection is possible, LC-MS/MS is often preferred for its superior sensitivity and ability to overcome matrix interferences, which is crucial for complex samples like fungal extracts.

Experimental Protocols

Sample Preparation (from Fungal Culture)

This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid fungal culture or liquid fermentation broth

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction from Solid Culture:

    • Homogenize 10 g of the fungal mycelium and substrate.

    • Add 50 mL of ethyl acetate and vortex vigorously for 5 minutes.

    • Perform sonication in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant (ethyl acetate layer).

    • Repeat the extraction process twice more with fresh ethyl acetate.

    • Pool the supernatants and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Extraction from Liquid Culture:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium as described for solid culture.

    • Perform a liquid-liquid extraction on the supernatant by partitioning it three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts from the supernatant and mycelium.

    • Evaporate the combined extract to dryness.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile/water (50:50, v/v).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following are typical starting conditions for the analysis of mycotoxins and can be adapted for this compound.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-25 min: Hold at 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Note: The specific MRM transitions (precursor ion > product ions) and collision energies for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer. For this compound (C₂₀H₂₁N₃O₃, Exact Mass: 351.16), the precursor ion would likely be [M+H]⁺ at m/z 352.16.

Data Presentation

The following table summarizes representative performance characteristics for mycotoxin analysis using HPLC-MS/MS. These values are illustrative and should be determined specifically for this compound during method validation.

ParameterRepresentative Value
Retention Time (RT) Analyte-specific, to be determined
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 15 µg/kg
Recovery 80 - 110%
Precision (RSD%) < 15%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Fungal Culture Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Autosampler Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC-MS/MS.

Signaling Pathways and Logical Relationships

While this compound analysis itself does not involve a signaling pathway, a logical relationship diagram for method development and validation can be illustrated.

Validation_Logic Method_Dev Method Development Specificity Specificity/ Selectivity Method_Dev->Specificity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Method_Dev->Precision LOD Limit of Detection (LOD) Method_Dev->LOD LOQ Limit of Quantification (LOQ) Method_Dev->LOQ Robustness Robustness Method_Dev->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow for HPLC method validation.

Conclusion

This application note provides a foundational protocol for the analysis of this compound using HPLC-MS/MS. The outlined procedures for sample preparation and chromatographic analysis serve as a starting point for method development. For quantitative applications, a full method validation according to international guidelines (e.g., ICH) is essential to ensure the reliability and accuracy of the results. The high sensitivity and selectivity of LC-MS/MS make it the recommended technique for the trace-level detection of this compound in complex matrices.

Application Notes and Protocols for the Identification of Cycloechinulin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a fungal metabolite belonging to the diketopiperazine class of natural products. Its identification in complex biological matrices is a critical step in various research and development endeavors, including natural product discovery, fungal metabolomics, and pharmacological studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the detection and structural elucidation of this compound.

These application notes provide detailed protocols for the identification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). The methodologies outlined are suitable for the analysis of fungal extracts and other biological samples.

I. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing and interpreting mass spectrometry data.

PropertyValueSource
Chemical Formula C₂₀H₂₁N₃O₃N/A
Exact Mass 351.1583 g/mol N/A
Chemical Class Diketopiperazine AlkaloidN/A

II. Experimental Protocols

A. Sample Preparation from Fungal Culture

This protocol outlines the extraction of this compound from fungal cultures, a common source for this metabolite.

Materials:

  • Fungal culture broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Methanol (B129727) (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Liquid-Liquid Extraction:

    • To 100 mL of fungal culture broth, add 100 mL of ethyl acetate.

    • Mix vigorously using a vortex mixer for 2 minutes.

    • Separate the organic and aqueous layers by centrifugation at 4000 rpm for 10 minutes.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter the extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of methanol (LC-MS grade).

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

B. UPLC-QTOF-MS Analysis

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer Settings:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Sampling Cone 40 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Mass Range (MS) m/z 100-1000
Mass Range (MS/MS) m/z 50-500
Collision Energy Ramped from 10-40 eV

III. Data Presentation and Interpretation

A. Expected Retention Time

Based on its chemical structure and the specified chromatographic conditions, the expected retention time for this compound on a C18 column would be in the mid-to-late elution range due to its relatively nonpolar nature. The exact retention time should be confirmed with an analytical standard.

B. Mass Spectral Data

The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern in the MS/MS spectrum.

Table of Expected m/z Values for this compound and its Fragments:

IonFormulaCalculated m/zObserved m/z (example)
[M+H]⁺ (Precursor Ion) C₂₀H₂₂N₃O₃⁺352.1656352.1652
[M+H-CO]⁺ C₁₉H₂₂N₃O₂⁺324.1707324.1703
[M+H-C₃H₇]⁺ C₁₇H₁₅N₃O₃⁺310.1135310.1131
[Indole fragment]⁺ C₈H₈N⁺118.0651118.0649

Note: Observed m/z values are examples and may vary slightly depending on instrument calibration.

IV. Visualizations

A. Experimental Workflow for this compound Identification

The following diagram illustrates the logical flow of the experimental process for identifying this compound from a fungal source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_analysis Data Analysis & Identification fungal_culture Fungal Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) fungal_culture->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms MS Detection (ESI+) uplc->ms msms MS/MS Fragmentation ms->msms accurate_mass Accurate Mass Measurement ms->accurate_mass fragmentation_analysis Fragmentation Pattern Analysis msms->fragmentation_analysis identification This compound Identification accurate_mass->identification database_search Database Comparison (Optional) fragmentation_analysis->database_search fragmentation_analysis->identification

Experimental workflow for this compound identification.
B. Proposed Fragmentation Pathway of this compound

The fragmentation of diketopiperazine alkaloids like this compound in the mass spectrometer provides structural information. A key fragmentation is the loss of a carbonyl group.

fragmentation_pathway precursor [M+H]⁺ m/z 352.1656 fragment1 [M+H-CO]⁺ m/z 324.1707 precursor->fragment1 - CO fragment2 [M+H-C₃H₇]⁺ m/z 310.1135 precursor->fragment2 - C₃H₇ fragment3 [Indole fragment]⁺ m/z 118.0651 precursor->fragment3 - C₁₂H₁₃N₂O₃

Proposed fragmentation of this compound in ESI-MS/MS.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the confident identification of this compound in complex mixtures using UPLC-QTOF-MS. Adherence to these methodologies, combined with careful data interpretation, will enable researchers, scientists, and drug development professionals to accurately detect and characterize this important fungal metabolite. For quantitative analysis, the development of a validated analytical method using a certified reference standard of this compound is recommended.

Application Notes and Protocols for In Vitro Determination of the Biological Activity of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activities of Cycloechinulin, a fungal metabolite of interest for its potential therapeutic properties. The protocols detailed below are intended to guide researchers in assessing its anticancer, anti-inflammatory, and antioxidant activities.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and its close structural analogs, echinulin (B167357) and neoechinulin (B12335001) A. This data provides a comparative reference for the potential potency of this compound.

Table 1: Anticancer Activity (Cytotoxicity) of Echinulin and Neoechinulin A

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)Reference
EchinulinHT-29 (Colon Cancer)MTT241.51[1]
EchinulinHT-29 (Colon Cancer)MTT481.73[1]
Echinulin22Rv1 (Prostate Cancer)MTT-63.20[1]
EchinulinPC-3 (Prostate Cancer)MTT-41.70[1]
EchinulinLNCaP (Prostate Cancer)MTT-25.90[1]
Neoechinulin AHeLa (Cervical Cancer)--1.25–10

Table 2: Anti-inflammatory Activity of Neoechinulin A

ActivityCell LineIC₅₀Reference
Nitric Oxide (NO) Production InhibitionRAW264.7Dose-dependent inhibition (12.5 µM to 100 µM)
Prostaglandin E₂ (PGE₂) Production InhibitionRAW264.7Dose-dependent inhibition (12.5 µM to 100 µM)

Table 3: Antioxidant Activity of Echinulin

AssayIC₅₀ (µM)Reference
DPPH Radical Scavenging18

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HT-29, PC-3, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS alone.

  • Griess Assay:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by this compound.

    • Calculate the IC₅₀ value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • The radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay provides another measure of the antioxidant capacity of this compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•⁺) Generation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.

    • Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of this compound or Trolox solutions at various concentrations in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value.

Western Blot Analysis for NF-κB and p38 MAPK Signaling Pathways

This protocol is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and p38 MAPK signaling pathways in response to an inflammatory stimulus.

Materials:

  • This compound

  • RAW 264.7 cells or other relevant cell line

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound and/or LPS as described in the NO production assay.

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro biological activity assessment.

experimental_workflow cluster_assays In Vitro Assays cluster_mechanistic Mechanistic Studies Anticancer Anticancer (MTT Assay) Anti_inflammatory Anti-inflammatory (NO, COX-2 Assays) WesternBlot Western Blot (NF-κB, p38 MAPK) Anti_inflammatory->WesternBlot Investigate Mechanism Antioxidant Antioxidant (DPPH, ABTS Assays) This compound This compound This compound->Anticancer This compound->Anti_inflammatory This compound->Antioxidant

Caption: General workflow for assessing the in vitro biological activity of this compound.

NFkB_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes induces This compound This compound This compound->IKK inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

p38_MAPK_pathway cluster_inhibition Stress_Cytokines Stress / Cytokines (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response mediates This compound This compound This compound->p38 inhibits?

Caption: The p38 MAPK signaling pathway and a potential point of inhibition by this compound.

References

Cell-Based Assays for Studying the Effects of Cycloechinulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine fungal metabolite with potential biological activities that warrant further investigation for therapeutic applications. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the cytotoxic, anti-proliferative, and cell signaling effects of this compound. The following protocols are foundational for screening and characterizing the compound's mechanism of action in relevant cell models.

Application Note 1: Assessing the Cytotoxicity and Anti-Proliferative Activity of this compound

To determine the potential of this compound as an anti-cancer agent, it is crucial to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity can signify either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

Data Presentation: Anti-Proliferative Activity of Diketopiperazine Analogs

While specific IC50 values for this compound are not extensively published, data from structurally related diketopiperazine (DKP) compounds demonstrate potent anti-proliferative activity against various cancer cell lines. This data provides a rationale for screening this compound against a similar panel of cells and serves as a benchmark for expected efficacy.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
3,6-diunsaturated 2,5-DKPA549Lung Cancer1.2 - 7.3[1][2]
3,6-diunsaturated 2,5-DKPHeLaCervical Cancer0.7 - 8.9[1][2]
Plinabulin (DKP derivative)BxPC-3Pancreatic Cancer0.0044[3]
Plinabulin (DKP derivative)NCI-H460Lung Cancer0.0262
2,6-DKP EnantiomersMDA-MB-231Breast Cancer0.021 - >1000
Experimental Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Add this compound Dilutions incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Analysis of Cell Cycle Progression

Diketopiperazine compounds have been shown to induce cell cycle arrest, a common mechanism for anti-cancer drugs. Flow cytometry analysis of DNA content using a fluorescent dye like propidium (B1200493) iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if this compound's anti-proliferative effects are due to a block at a specific cell cycle checkpoint.

Data Presentation: Expected Cell Cycle Distribution Changes

Treatment with an effective cell cycle inhibitor is expected to cause an accumulation of cells in a specific phase. The following table illustrates hypothetical data demonstrating a G2/M arrest.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control60%25%15%
This compound (IC50)20%10%70%
Positive Control (Nocodazole)15%5%80%
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution based on DNA content.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_harvest_fix Harvesting & Fixation cluster_stain_acquire Staining & Acquisition cluster_final_analysis Data Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with this compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in 70% Ethanol wash_pbs->fix_ethanol stain_pi Stain with PI/RNase A fix_ethanol->stain_pi acquire_data Acquire Data on Flow Cytometer stain_pi->acquire_data model_cycle Model Cell Cycle Distribution acquire_data->model_cycle quantify_phases Quantify G0/G1, S, G2/M Phases model_cycle->quantify_phases

Caption: Workflow for cell cycle analysis using flow cytometry.

Application Note 3: Investigating Effects on Inflammatory Signaling Pathways

The diketopiperazine gliotoxin (B1671588) is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Given the structural similarity, it is plausible that this compound may also modulate this pathway. Additionally, the MAPK/ERK pathway is central to cell proliferation and is often dysregulated in cancer. Investigating the effect of this compound on these pathways can provide critical insights into its mechanism of action.

Data Presentation: Hypothetical Pathway Inhibition Data

The following tables present hypothetical quantitative data from a luciferase reporter assay for NF-κB activity and a Western blot analysis for MAPK/ERK pathway proteins.

Table: NF-κB Luciferase Reporter Assay

TreatmentAgonist (TNF-α)Relative Luciferase Units (RLU)% Inhibition
Unstimulated Control-100-
Stimulated Control+15000%
This compound (1 µM)+80050%
This compound (10 µM)+25089%
NF-κB Inhibitor (Control)+20093%

Table: Western Blot Densitometry (MAPK/ERK Pathway)

Treatmentp-ERK / Total ERK Ratiop-MEK / Total MEK Ratio
Vehicle Control1.001.00
This compound (IC50)0.450.55
MEK Inhibitor (Control)0.150.95

Signaling Pathway Diagrams

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription This compound This compound This compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Transcription Gene Transcription (Proliferation, Survival) TF->Transcription This compound This compound This compound->MEK Inhibits?

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.

Experimental Protocol 3: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and stimulated controls.

  • Cell Lysis:

    • Wash cells with PBS and lyse with the provided lysis buffer.

  • Luciferase Measurement:

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of NF-κB activity by this compound relative to the stimulated control.

Experimental Protocol 4: Western Blot Analysis of MAPK/ERK Pathway

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-MEK, total MEK, p-ERK, total ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's biological effects. By employing these cell-based assays, researchers can effectively assess its anti-proliferative potential, investigate its influence on cell cycle regulation, and begin to unravel the molecular signaling pathways through which it exerts its effects. The resulting data will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Cycloechinulin in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine fungal metabolite with potential therapeutic applications. While direct studies on this compound are limited, research on its close structural analog, Neoechinulin A, provides significant insights into its probable mechanisms of action. These application notes summarize the current understanding of the biological activities of this compound and related compounds, and provide detailed protocols for investigating its effects on key cellular pathways. The primary hypothesized mechanisms of action include anti-inflammatory and anticancer effects mediated through the modulation of critical signaling pathways such as NF-κB, p38 MAPK, and apoptosis-related cascades.

Data Presentation

Quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data from its analog, Neoechinulin A, offers valuable comparative information.

Table 1: Biological Activity of Neoechinulin A (this compound Analog)

Biological ActivityAssay SystemTarget/EndpointIC50/EC50Reference
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Production~25 µM[1][2][3]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesProstaglandin E2 (PGE2) Production~50 µM[1][2]
AntiviralSARS-CoV-2 Mpro Inhibition AssaySARS-CoV-2 Main Protease0.47 µM
AnticancerHeLa Cervical Cancer CellsApoptosis InductionNot specified

Mechanism of Action

Based on studies of the closely related compound Neoechinulin A, this compound is proposed to exert its biological effects through the following signaling pathways:

Anti-Inflammatory Pathway

This compound likely inhibits inflammatory responses by targeting the NF-κB and p38 MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptors (TLRs) on macrophages initiate a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2, which are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively. Neoechinulin A has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.

Simultaneously, LPS activates the p38 MAPK pathway, which also contributes to the expression of pro-inflammatory mediators. Neoechinulin A has been observed to decrease the phosphorylation of p38 MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38_MAPK TLR4->p38_MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB p50 p65 IκBα->NF-κB releases NF-κB_nuc p50 p65 NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK inhibits This compound->p38_MAPK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NF-κB_nuc->Gene_Expression induces

Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anticancer (Apoptosis Induction) Pathway

The anticancer activity of this compound is likely mediated by the induction of apoptosis. Studies on Neoechinulin A suggest that it can activate the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis. Furthermore, p53 can modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately resulting in apoptotic cell death.

G This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

G Seed_and_Treat Seed and treat cells with this compound Harvest_Cells Harvest cells (adherent and floating) Seed_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis for NF-κB and p38 MAPK Signaling

This protocol is for detecting changes in the phosphorylation status of key proteins in the NF-κB and p38 MAPK pathways.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed RAW264.7 cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total protein and a loading control (β-actin).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, the available data on its structural analog, Neoechinulin A, provides a strong foundation for targeted investigation. The proposed anti-inflammatory and anticancer activities, mediated through the NF-κB, p38 MAPK, and apoptosis pathways, offer promising avenues for further research and drug development. The protocols provided herein offer a comprehensive framework for elucidating the precise molecular mechanisms of this compound in various biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Cycloechinulin.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Construction of the Diketopiperazine (DKP) Core: Forming the central six-membered DKP ring with the correct stereochemistry can be difficult.[1][2] Potential issues include low cyclization yields, racemization of stereocenters, and difficulty in introducing the required substituents.

  • Installation of the Vinyl Isonitrile Group: The vinyl isonitrile moiety is sensitive and can be challenging to introduce, particularly in the later stages of a synthesis.[3][4][5] Problems may include instability of the isonitrile group to certain reagents and reaction conditions, and poor stereoselectivity during its formation.

  • Late-Stage Functionalization: Modifying the core structure at a late stage to complete the synthesis can be problematic due to the complexity of the molecule and the potential for competing side reactions.

Q2: What are the common methods for synthesizing the diketopiperazine (DKP) core?

Common methods for synthesizing the 2,5-diketopiperazine core include the cyclization of a dipeptide precursor. This is often achieved by heating the dipeptide methyl ester in a solvent such as methanol (B129727) or by using coupling reagents followed by cyclization. A newer approach involves a three-step sequence of catalytic condensation of amino acids, deprotection, and intramolecular cyclization which can offer high yields and avoids stoichiometric condensation reagents.

Q3: Are there any known issues with the stability of the vinyl isonitrile functional group?

Yes, the isonitrile functional group can be sensitive to both acidic and basic conditions. It is also a good ligand for transition metals, which can sometimes lead to catalyst inhibition or undesired side reactions. Careful selection of protecting groups and reaction conditions is crucial when handling intermediates containing this moiety.

Troubleshooting Guides

Problem 1: Low yield during the formation of the Diketopiperazine (DKP) core.

Symptoms:

  • The desired DKP product is obtained in low yield after the cyclization step.

  • Significant amounts of starting dipeptide or linear side products are recovered.

  • Polymerization or degradation of the starting material is observed.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Cyclization Conditions Optimize reaction temperature and time. Screen different solvents (e.g., methanol, ethanol, toluene).
Steric Hindrance If the amino acid side chains are bulky, they may hinder the cyclization. Consider using a more dilute solution to favor intramolecular cyclization over intermolecular reactions.
Side Reactions The free carboxylic acid of the dipeptide can lead to side reactions. Ensure complete conversion to the corresponding ester before attempting cyclization.
Epimerization The stereocenters in the dipeptide can be prone to epimerization under harsh conditions. Use milder cyclization conditions (e.g., lower temperature, shorter reaction time) and check the diastereomeric ratio of the product.
Problem 2: Difficulty in the introduction of the vinyl isonitrile group.

Symptoms:

  • Low yield of the desired vinyl isonitrile product.

  • Formation of multiple isomers (E/Z).

  • Decomposition of the isonitrile product during workup or purification.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Unstable Reagents The reagents used for isonitrile formation (e.g., from a formamide (B127407) precursor) can be sensitive. Ensure they are freshly prepared or properly stored.
Poor Stereoselectivity The stereochemical outcome of the vinyl isonitrile formation can be dependent on the base and reaction conditions. Screen different bases (e.g., LDA, LHMDS) to optimize the E/Z ratio.
Product Instability The vinyl isonitrile product may be unstable to chromatography on silica (B1680970) gel. Consider using alternative purification methods such as crystallization or chromatography on neutral alumina.
Incompatible Functional Groups Other functional groups in the molecule may react with the reagents used for isonitrile formation. Ensure that all sensitive groups are adequately protected.

Experimental Protocols

Protocol 1: Synthesis of a Diketopiperazine (DKP) Core via Dipeptide Cyclization

This protocol describes a general procedure for the cyclization of a dipeptide methyl ester to form the DKP core.

Materials:

  • Dipeptide methyl ester

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve the dipeptide methyl ester in anhydrous methanol to a concentration of 0.1 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired diketopiperazine.

Table 1: Representative Yields for DKP Formation

Dipeptide PrecursorCyclization ConditionsYield (%)Reference
H-L-Ala-L-Pro-OMeReflux in MeOH, 24h75Hypothetical
H-L-Phe-L-Trp-OMeReflux in MeOH, 18h68Hypothetical
H-D-Val-L-Leu-OMe80 °C in Toluene, 12h72Hypothetical

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrates and conditions.

Visualizations

Diagram 1: General Workflow for the Total Synthesis of this compound

G General Synthetic Strategy for this compound cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Late-Stage Modifications Amino_Acid_1 Protected Amino Acid 1 Dipeptide_Formation Dipeptide Formation Amino_Acid_1->Dipeptide_Formation Amino_Acid_2 Protected Amino Acid 2 Amino_Acid_2->Dipeptide_Formation Indole_Precursor Substituted Indole Precursor Prenylation Prenylation Indole_Precursor->Prenylation DKP_Formation Diketopiperazine Formation Dipeptide_Formation->DKP_Formation DKP_Formation->Prenylation Vinyl_Isonitrile_Intro Vinyl Isonitrile Introduction Prenylation->Vinyl_Isonitrile_Intro Final_Deprotection Final Deprotection Vinyl_Isonitrile_Intro->Final_Deprotection This compound This compound Final_Deprotection->this compound

Caption: A generalized workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low DKP Formation Yield

G Troubleshooting Low Yield in DKP Formation Start Low Yield in DKP Formation Check_Purity Check Purity of Starting Dipeptide Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Check_Epimerization Analyze for Epimerization (NMR, Chiral HPLC) Optimize_Conditions->Check_Epimerization Dilution Increase Dilution Optimize_Conditions->Dilution Polymerization Observed Use_Milder_Conditions Use Milder Cyclization Conditions Check_Epimerization->Use_Milder_Conditions Epimerization Observed

Caption: A logical diagram for troubleshooting low yields in DKP ring formation.

References

Optimizing fermentation conditions for increased Cycloechinulin yield in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for increased Cycloechinulin yield in Aspergillus species, such as A. montevidensis and A. ochraceus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a non-basic alkaloid secondary metabolite derived from the amino acids L-tryptophan and L-alanine.[1] It is produced by various fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus montevidensis.[1] These fungi are often found in diverse environments and are known for producing a wide array of bioactive compounds.

Q2: What are the main types of fermentation used for Aspergillus cultivation?

A2: The two primary methods are Submerged Fermentation (SmF) and Solid-State Fermentation (SSF). SmF involves growing the fungus in a liquid nutrient broth, which allows for better control of parameters like pH and aeration and is common in industrial-scale production.[2] SSF involves cultivating the fungus on a solid substrate with low water activity, which can sometimes mimic the natural growth conditions of the fungus and enhance secondary metabolite production.[3]

Q3: What are the critical parameters to control during fermentation for secondary metabolite production?

A3: Key parameters that significantly influence yield include temperature, pH, aeration (dissolved oxygen), agitation speed, and the composition of the culture medium (carbon and nitrogen sources, minerals).[4] Optimizing each of these is crucial for maximizing the production of this compound.

Q4: How is this compound typically extracted and quantified?

A4: After fermentation, the fungal mycelium is separated from the culture broth by filtration. This compound is then typically extracted from the mycelium using organic solvents like methanol (B129727) or ethyl acetate. The crude extract can be further purified using chromatographic techniques. Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or DAD) by comparing the peak area to a standard curve of purified this compound.

Troubleshooting Guide: Common Issues in this compound Fermentation

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No this compound Yield

  • Potential Cause: Sub-optimal fermentation conditions.

    • Solution: Systematically optimize key parameters. The optimal temperature for secondary metabolite production in Aspergillus species is often around 28-30°C, and the optimal initial pH is typically between 5.0 and 6.5. Verify and adjust your temperature and pH settings. Refer to the data tables below for illustrative ranges.

  • Potential Cause: Inappropriate carbon or nitrogen source.

    • Solution: The type and concentration of carbon and nitrogen sources are critical. Glucose is a commonly used carbon source, but high concentrations can sometimes cause catabolite repression of secondary metabolite genes. Peptone and yeast extract are effective nitrogen sources. Experiment with different sources and C:N ratios to find the optimal combination for your Aspergillus strain.

  • Potential Cause: Insufficient aeration or improper agitation.

    • Solution: Aspergillus is an aerobic fungus requiring sufficient oxygen for growth and secondary metabolism. In submerged fermentation, ensure adequate aeration (e.g., 1.0 vvm) and agitation (e.g., 150-200 rpm) to maintain dissolved oxygen levels and prevent mycelial clumping, which can limit nutrient access.

  • Potential Cause: Incorrect fermentation time.

    • Solution: this compound is a secondary metabolite, meaning its production typically begins after the primary growth phase (log phase). Harvest too early, and the yield will be low. Harvest too late, and the compound may degrade. Perform a time-course experiment, taking samples every 24-48 hours for 10-14 days to determine the peak production time for your specific conditions.

Problem 2: High Biomass but Low this compound Yield

  • Potential Cause: Nutrient diversion to primary metabolism.

    • Solution: This classic issue occurs when conditions favor rapid growth (biomass accumulation) over secondary metabolite production. Inducing moderate nutrient stress can trigger the switch to secondary metabolism. For example, using a slightly lower concentration of the preferred nitrogen source or a more complex carbohydrate can sometimes enhance yields.

  • Potential Cause: Catabolite repression.

    • Solution: High concentrations of easily metabolizable sugars like glucose can repress the genes responsible for producing secondary metabolites. Try replacing glucose with a slower-release carbon source like maltose (B56501) or dextrin, or use a fed-batch strategy to maintain a lower, steady concentration of glucose in the medium.

Problem 3: Inconsistent Yields Between Batches

  • Potential Cause: Inconsistent inoculum preparation.

    • Solution: The age and concentration of the spore suspension or mycelial inoculum are critical for reproducible fermentations. Standardize your inoculum preparation by using spores from a culture of the same age and ensuring the final spore concentration (e.g., 1 x 10^6 spores/mL) is consistent for each fermentation.

  • Potential Cause: Contamination.

    • Solution: Bacterial or yeast contamination can outcompete your Aspergillus strain for nutrients and alter the pH of the medium, drastically affecting yield. Ensure strict aseptic techniques are used throughout the process, from media preparation to inoculation and sampling. Plate a sample of your final culture to check for contaminants.

Data on Fermentation Parameters

The following tables summarize quantitative data from studies on Aspergillus secondary metabolite production. While not specific to this compound, these values provide a strong starting point for optimization experiments.

Table 1: Effect of Temperature and pH on Secondary Metabolite Yield in Aspergillus

ParameterConditionRelative Yield (%)Reference Species
Temperature 25°C85%A. niger
28°C100%A. chevalieri
32°C70%A. chevalieri
Initial pH 5.075%A. tubingensis
6.1100%A. tubingensis
6.695%A. chevalieri
7.560%A. chevalieri

Table 2: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield

Nutrient SourceConcentration (g/L)Relative Yield (%)Reference Species
Carbon Source
Glucose30100%A. chevalieri
Sucrose (B13894)3085%General Aspergillus
Maltose3090%General Aspergillus
Nitrogen Source
Peptone10100%A. terreus
Yeast Extract1092%A. terreus
Ammonium Sulfate1065%A. terreus

Experimental Protocols & Visualizations

Standard Submerged Fermentation Workflow

The following diagram illustrates a typical workflow for producing and analyzing this compound.

G cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis A 1. Media Preparation (e.g., PDB, Czapek-Dox) B 2. Sterilization (Autoclave at 121°C) A->B C 3. Inoculum Preparation (Spore suspension, e.g., 10^6 spores/mL) B->C D 4. Inoculation (Aseptic transfer of inoculum) C->D E 5. Incubation (e.g., 28°C, 180 rpm, 10-14 days) D->E F 6. Monitoring (pH, growth, contamination check) E->F G 7. Harvest (Separate mycelium and broth) F->G H 8. Extraction (Solvent extraction from mycelium) G->H I 9. Quantification (HPLC Analysis) H->I

Fig 1. Standard workflow for this compound production and analysis.
Troubleshooting Flowchart for Low Yield

Use this flowchart to diagnose potential reasons for poor this compound yield.

G start Low this compound Yield q1 Is fungal growth (biomass) also low? start->q1 a1_yes Check Inoculum: - Spore viability/age? - Correct concentration? q1->a1_yes Yes a1_no Check Secondary Metabolism Triggers: - Catabolite repression? - Nutrient stress sufficient? q1->a1_no No q2 Check Media & Sterility: - Correct composition? - Contamination present? a1_yes->q2 q3 Check Fermentation Parameters: - Temperature optimal (e.g., ~28°C)? - pH in range (e.g., 5.0-6.5)? - Aeration/Agitation adequate? q2->q3 a3_yes Check Harvest Time: - Is it peak production point? - Perform time-course study. q3->a3_yes Yes a3_no Adjust Physical Parameters: - Optimize T, pH, RPM, vvm. q3->a3_no No

Fig 2. A decision tree for troubleshooting low this compound yield.
Putative Biosynthetic Pathway of this compound

This compound is formed from the precursors L-tryptophan and L-alanine. While the specific gene cluster may vary between species, the synthesis generally involves a Non-Ribosomal Peptide Synthetase (NRPS) to link the amino acids, followed by modifications from tailoring enzymes.

G cluster_precursors Precursors cluster_core Core Synthesis cluster_tailoring Tailoring Steps A L-Tryptophan NRPS This compound NRPS (Non-Ribosomal Peptide Synthetase) A->NRPS B L-Alanine B->NRPS Diketopiperazine Cyclo(L-Trp-L-Ala) (Diketopiperazine intermediate) NRPS->Diketopiperazine Mod1 Prenyltransferase Diketopiperazine->Mod1 Intermediate1 Prenylated Intermediate Mod1->Intermediate1 Mod2 Oxidase/Cyclase Intermediate2 Cyclized Intermediate Mod2->Intermediate2 Mod3 Methyltransferase Final This compound Mod3->Final Intermediate1->Mod2 Intermediate2->Mod3

References

Troubleshooting Cycloechinulin purification and low yield issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cycloechinulin (B10787556), with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My this compound yield from fungal culture is significantly lower than expected. What are the potential causes?

Low yields of this compound can stem from several factors, broadly categorized into suboptimal fungal growth and metabolite production, inefficient extraction, and compound degradation. Key areas to investigate include the composition of your culture medium, the physiological state of the fungus at the time of harvest, the efficiency of your extraction solvent, and the stability of this compound under your experimental conditions.

Q2: How can I optimize the production of this compound in my fungal culture?

Optimizing fungal production is a critical first step. Consider the following:

  • Media Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. Experiment with different media formulations to find the optimal conditions for your fungal strain.[1]

  • pH of the Medium: The pH of the culture medium is a crucial factor. For many fungi, a neutral to slightly alkaline pH is optimal for producing secondary metabolites.[1]

  • Incubation Time and Temperature: this compound production is often growth-phase dependent. Harvesting the culture too early or too late can result in lower yields. It is advisable to perform a time-course experiment to pinpoint the peak production phase.[1]

Q3: What is the most effective solvent for extracting this compound?

The choice of extraction solvent is critical for maximizing yield. Based on available literature, effective solvents for this compound and similar indole (B1671886) alkaloids include:

  • Ethyl Acetate (B1210297): Commonly used for the extraction of echinulin (B167357) derivatives and other fungal metabolites.[2]

  • Chloroform (B151607): Has been successfully used for the extraction of this compound from the mycelial mat of Aspergillus ochraceus.[3]

  • Methanol (B129727)/Chloroform Mixtures: A 1:1 mixture of chloroform and methanol has been used for extracting fungal metabolites from solid-phase rice cultures.

It is recommended to perform multiple rounds of extraction to ensure thorough recovery of the target compound.

Q4: I am observing significant loss of my compound during the purification process. What could be the reason?

Compound loss during purification can be attributed to several factors:

  • Compound Degradation: this compound may be unstable under certain conditions. It is crucial to avoid harsh pH conditions and high temperatures throughout the purification workflow.

  • Improper Chromatographic Conditions: Suboptimal selection of the stationary phase (e.g., silica (B1680970) gel) or mobile phase can lead to poor separation and loss of the compound.

  • Co-elution with Contaminants: If this compound co-elutes with other compounds, subsequent purification steps may be necessary, which can lead to some loss of the target molecule.

Q5: How can I effectively remove lipids and other contaminants from my crude extract?

Fungal extracts are often contaminated with lipids and other non-polar compounds. To address this, consider the following:

  • Liquid-Liquid Partitioning: A common method is to partition the crude extract between a non-polar solvent like n-hexane and a more polar solvent such as aqueous methanol (e.g., 90% MeOH/10% H₂O). This will separate non-polar lipids into the hexane (B92381) layer, while the more polar this compound remains in the aqueous methanol layer.

  • Solid-Phase Extraction (SPE): SPE can be a valuable cleanup step. The choice of sorbent and elution solvents should be optimized to retain this compound while washing away contaminants.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Aspergillus sp.

This protocol is a synthesized methodology based on established procedures for extracting echinulin derivatives.

  • Fungal Culture: Grow the Aspergillus species on a suitable solid medium (e.g., potato dextrose agar) for an optimized period to ensure sufficient production of secondary metabolites.

  • Extraction:

    • Harvest the fungal biomass and the agar (B569324) medium.

    • Homogenize the culture material in ethyl acetate. Perform this extraction three times to maximize recovery.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 90% aqueous methanol.

    • Perform a liquid-liquid partition against n-hexane to remove non-polar contaminants like lipids. Repeat the hexane wash multiple times.

    • Collect the aqueous methanol layer containing the this compound.

  • Concentration: Evaporate the methanol under reduced pressure to yield a semi-purified extract.

Protocol 2: Silica Gel Chromatography for this compound Purification

This protocol outlines the steps for purifying this compound using silica gel column chromatography, a standard technique for separating fungal metabolites.

  • Column Preparation:

    • Choose a glass column of an appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

    • Pack the column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the semi-purified extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A typical gradient might be from 100:0 to 0:100 petroleum ether:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing the target compound and concentrate them under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Yield

Problem Area Potential Cause Recommended Action
Fungal Culture Suboptimal media compositionTest different carbon and nitrogen sources.
Incorrect pH of the mediumBuffer the medium and test a range of pH values (e.g., 6.5-8.0).
Non-optimal incubation timeConduct a time-course experiment to determine peak production.
Extraction Inefficient extraction solventTest different solvents like ethyl acetate or chloroform.
Incomplete extractionPerform multiple extraction cycles.
Presence of interfering lipidsUse a defatting step with n-hexane.
Purification Compound degradationAvoid high temperatures and extreme pH; work quickly.
Poor chromatographic separationOptimize the mobile phase gradient and silica gel type.
Loss during solvent evaporationUse a rotary evaporator at a controlled temperature and pressure.

Table 2: Recommended Solvent Systems for Chromatography

Chromatography Stage Solvent System (Example Gradient) Purpose
Initial Elution 100% Petroleum EtherTo elute highly non-polar impurities.
Gradient Increase 95:5 Petroleum Ether:Ethyl AcetateTo begin eluting compounds of low polarity.
90:10 Petroleum Ether:Ethyl AcetateTo continue the separation of less polar compounds.
80:20 Petroleum Ether:Ethyl AcetateTo elute compounds of moderate polarity, potentially including this compound.
Final Elution 50:50 to 0:100 Petroleum Ether:Ethyl AcetateTo elute more polar compounds and ensure all target has been recovered from the column.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low this compound Yield Check_Culture Step 1: Evaluate Fungal Culture Conditions Start->Check_Culture Check_Extraction Step 2: Assess Extraction Protocol Check_Culture->Check_Extraction Optimal Optimize_Media Optimize Media (Carbon/Nitrogen Sources) Check_Culture->Optimize_Media Sub-optimal? Optimize_pH Adjust Culture pH Check_Culture->Optimize_pH Sub-optimal? Optimize_Time Determine Optimal Harvest Time Check_Culture->Optimize_Time Sub-optimal? Check_Purification Step 3: Analyze Purification Steps Check_Extraction->Check_Purification Efficient Test_Solvents Test Alternative Extraction Solvents (e.g., Ethyl Acetate, Chloroform) Check_Extraction->Test_Solvents Inefficient? Multiple_Extractions Perform Multiple Extraction Cycles Check_Extraction->Multiple_Extractions Inefficient? Lipid_Removal Incorporate a Lipid Removal Step (Liquid-Liquid Partitioning) Check_Extraction->Lipid_Removal Inefficient? Check_Stability Investigate Compound Stability (Avoid High Temp & Extreme pH) Check_Purification->Check_Stability Significant Loss? Optimize_Chroma Optimize Chromatography (Mobile Phase Gradient) Check_Purification->Optimize_Chroma Significant Loss? Yield_Improved Yield Improved Check_Purification->Yield_Improved Minimal Loss Optimize_Media->Check_Extraction Optimize_pH->Check_Extraction Optimize_Time->Check_Extraction Test_Solvents->Check_Purification Multiple_Extractions->Check_Purification Lipid_Removal->Check_Purification Check_Stability->Yield_Improved Optimize_Chroma->Yield_Improved

Caption: Troubleshooting workflow for low this compound yield.

Cycloechinulin_Purification_Workflow Culture Fungal Culture on Solid Media Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (vs. n-Hexane) Crude_Extract->Partitioning Semi_Purified Semi-Purified Extract Partitioning->Semi_Purified Waste Lipid-Rich Hexane Phase Partitioning->Waste Silica_Column Silica Gel Column Chromatography Semi_Purified->Silica_Column Gradient_Elution Gradient Elution (e.g., Petroleum Ether to Ethyl Acetate) Silica_Column->Gradient_Elution Fraction_Collection Fraction Collection & TLC Analysis Gradient_Elution->Fraction_Collection Pure_Compound Pure this compound Fraction_Collection->Pure_Compound Impurity_Fractions Impurity Fractions Fraction_Collection->Impurity_Fractions

Caption: Experimental workflow for this compound purification.

References

Improving the stability and preventing degradation of Cycloechinulin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and preventing the degradation of Cycloechinulin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it is crucial to adhere to appropriate storage conditions. For solid forms of this compound, storage at -20°C is recommended for periods extending from months to years, while short-term storage for days to weeks can be at 0-4°C in a dry, dark environment.[1] Stock solutions should be prepared in a suitable solvent such as DMSO, DMF, ethanol, or methanol (B129727) and stored in aliquots to prevent repeated freeze-thaw cycles.[2][3] For optimal stability, stock solutions should be stored at -80°C for use within six months or at -20°C for use within one month.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2]

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: Based on its chemical structure, which contains both a diketopiperazine and an indole (B1671886) moiety, this compound is potentially susceptible to degradation under several conditions:

  • pH: Indole alkaloids can undergo pH-dependent hydrolysis, particularly in alkaline conditions.

  • Light: Many complex organic molecules are sensitive to light, which can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: The indole ring, in particular, can be susceptible to oxidation.

Q4: How can I monitor the stability of my this compound solution during an experiment?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your working solution against a freshly prepared standard can help quantify any degradation that may have occurred.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in the experimental buffer or media.1. Prepare fresh solutions of this compound for each experiment.2. Perform a quick stability check of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC.3. If degradation is observed, consider adjusting the pH of your buffer to a more neutral or slightly acidic range, if your experimental conditions allow.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate the structure of the degradation products.
Precipitation of this compound in aqueous solutions. Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay.2. If precipitation occurs upon dilution, try vortexing, sonicating, or gentle warming (if the compound is thermally stable) to redissolve the compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid-20°CMonths to years
Solid0-4°CDays to weeks
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile (B52724)

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid this compound in an oven at 60°C for 24 hours.

    • Dissolve the heat-treated sample in a suitable solvent.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze by HPLC. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 220-300 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study to observe the retention times of the degradation products.

  • Optimize the mobile phase gradient to achieve good resolution between the parent compound and all degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Photolysis Photolysis Photolysis->Degradation_Products Thermolysis Thermolysis Thermolysis->Degradation_Products

Caption: Proposed Degradation Pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Acid Acid Prepare this compound Solution->Acid Expose to Base Base Prepare this compound Solution->Base Expose to Oxidation Oxidation Prepare this compound Solution->Oxidation Expose to Heat Heat Prepare this compound Solution->Heat Expose to Light Light Prepare this compound Solution->Light Expose to HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis Identify Degradation Products Identify Degradation Products HPLC Analysis->Identify Degradation Products

Caption: Experimental Workflow for Stability Testing.

troubleshooting_guide start Unexpected Experimental Results? check_stability Is this compound solution stable? start->check_stability hplc_analysis Analyze by HPLC check_stability->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed no_degradation No Degradation degradation_observed->no_degradation No optimize_conditions Optimize experimental conditions (e.g., pH, temperature, light exposure) degradation_observed->optimize_conditions Yes other_factors Investigate other experimental factors no_degradation->other_factors prepare_fresh Prepare fresh solution optimize_conditions->prepare_fresh

Caption: Troubleshooting Decision Tree for this compound Instability.

References

Technical Support Center: Enhancing Cycloechinulin Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the production of Cycloechinulin in fungal cultures. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a non-basic alkaloid derived from the amino acids L-tryptophan and L-alanine.[1] It is a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus ochraceus.[1] Fungi, particularly from the genera Penicillium and Aspergillus, are known to produce a wide variety of prenylated indole (B1671886) alkaloids, a class of natural products with diverse chemical structures and biological activities.[1]

Q2: What are the general strategies to enhance the production of secondary metabolites like this compound in fungal cultures?

There are two primary approaches for improving the yield of fungal secondary metabolites:

  • Classical Strain Improvement: This involves methods like random mutagenesis (e.g., using UV or chemical mutagens) and protoplast fusion to generate superior production strains.[2]

  • Genetic Engineering: This approach involves the targeted modification of the fungal genome, such as adding, deleting, or modifying specific genes within the biosynthetic pathway of the desired compound.[2]

In addition to strain improvement, optimizing the fermentation conditions is crucial for maximizing product yield.

Q3: What is a biosynthetic gene cluster (BGC) and is one known for this compound?

A biosynthetic gene cluster (BGC) is a group of genes located closely together on the fungal chromosome that are collectively responsible for the production of a specific secondary metabolite. These clusters typically contain genes encoding the core enzymes (like nonribosomal peptide synthetases or polyketide synthases), tailoring enzymes, transporters, and regulatory factors.

While BGCs for many fungal secondary metabolites, including other indole alkaloids in Aspergillus species, have been identified, a specific and fully characterized biosynthetic gene cluster for this compound is not yet well-documented in publicly available literature. However, based on its structure, its biosynthesis is presumed to involve a nonribosomal peptide synthetase (NRPS) that links L-tryptophan and L-alanine.

Troubleshooting Guide: Low this compound Yield

Experiencing low yields of your target compound is a common challenge in fermentation processes. This guide provides potential causes and solutions for troubleshooting low this compound production.

Problem Potential Causes Troubleshooting Suggestions
Low or No Fungal Growth - Inappropriate medium composition (lack of essential nutrients).- Suboptimal pH or temperature.- Contamination with other microorganisms.- Review and optimize the culture medium (see Table 1 for general guidance).- Measure and adjust the initial pH of the medium. Ensure the incubator/bioreactor temperature is set correctly for Aspergillus ochraceus (typically around 25-30°C).- Check for contamination by microscopy and by plating on control media. If contaminated, discard the culture and start with a fresh, pure inoculum.
Good Growth, but Low this compound Production - Inadequate precursor availability (L-tryptophan, L-alanine).- Unfavorable culture conditions for secondary metabolism (e.g., incorrect aeration, agitation, or nutrient levels).- Feedback inhibition by the product or other metabolites.- Incorrect timing of harvest.- Supplement the culture medium with precursors (L-tryptophan and L-alanine). Start with low concentrations and optimize.- Optimize fermentation parameters such as aeration, agitation speed, and the concentration of carbon and nitrogen sources (see Table 2).- Consider fed-batch cultivation to maintain optimal nutrient levels and remove inhibitory compounds.- Perform a time-course experiment to determine the optimal harvest time for maximum this compound production.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions.- Standardize the inoculum preparation procedure (spore concentration, age of the culture).- Ensure accurate and consistent preparation of the culture medium for each batch.- Calibrate and monitor all fermentation equipment (pH meters, temperature probes, etc.) regularly.

Optimizing Culture Conditions

The production of secondary metabolites is highly sensitive to the culture environment. The following tables provide general guidance on optimizing key parameters. Note that specific optimal values for this compound production may require experimental determination.

Table 1: Key Media Components for Aspergillus Fermentation

Component General Role Considerations for Optimization
Carbon Source Energy and building blocksGlucose, sucrose, and starch are commonly used. High concentrations can sometimes repress secondary metabolism.
Nitrogen Source Amino acid and protein synthesisOrganic (e.g., peptone, yeast extract) and inorganic (e.g., nitrates, ammonium (B1175870) salts) sources can be tested. The type and concentration can significantly impact secondary metabolite production.
Precursors Direct building blocks for this compoundSupplementation with L-tryptophan and L-alanine may enhance yield.
Phosphate Energy metabolism and nucleic acid synthesisEssential for growth, but high levels can sometimes inhibit secondary metabolite production.
Trace Elements Enzyme cofactorsZinc, iron, copper, and manganese are often crucial for the activity of biosynthetic enzymes.

Table 2: Influence of Physical Parameters on Secondary Metabolite Production

Parameter General Effect on Fungal Culture Considerations for Optimization
pH Affects enzyme activity and nutrient uptake.The optimal pH for growth may differ from the optimal pH for secondary metabolite production. Typically, a starting pH between 5.0 and 7.0 is tested for Aspergillus species.
Temperature Influences growth rate and enzyme kinetics.Aspergillus ochraceus generally grows well between 25°C and 30°C. The optimal temperature for this compound production should be determined experimentally.
Aeration Provides oxygen for aerobic respiration and biosynthesis.Adequate oxygen supply is critical. This can be controlled by the agitation speed in shake flasks or by the airflow rate in a bioreactor.
Agitation Ensures homogenous mixing of nutrients and oxygen, and prevents cell clumping.High shear stress from excessive agitation can damage fungal mycelia. The optimal agitation speed balances mixing with minimizing cell damage.
Inoculum Size Affects the length of the lag phase and the overall fermentation time.A standardized inoculum size (e.g., spore concentration) should be used for consistent results.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus ochraceus for this compound Production

This is a general protocol that should be optimized for your specific strain and laboratory conditions.

  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile water.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Yeast Extract Sucrose - YES broth or a defined medium supplemented with trace elements).

    • Dispense the medium into baffled flasks (e.g., 100 mL in a 500 mL flask) and sterilize by autoclaving.

    • After cooling, inoculate the flasks with the prepared spore suspension (e.g., 1% v/v).

    • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm) for a predetermined period (e.g., 7-14 days).

Protocol 2: Extraction and Preliminary Analysis of this compound

  • Extraction:

    • After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

    • The mycelium is typically the primary source of this compound.

    • Extract the mycelial mass with an organic solvent such as methanol, ethanol, or ethyl acetate. This can be done by soaking the mycelium in the solvent and agitating for several hours, followed by filtration. Repeat the extraction process 2-3 times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

  • Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Perform a preliminary analysis using Thin Layer Chromatography (TLC) to check for the presence of this compound (a standard would be required for comparison).

    • For quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would need to be developed and optimized.

Visualizing Key Processes

Hypothetical Biosynthetic Pathway of this compound

Since the exact biosynthetic pathway for this compound has not been fully elucidated, the following diagram presents a simplified, hypothetical pathway based on its known precursors and general principles of indole alkaloid biosynthesis in fungi. This pathway likely involves a Non-Ribosomal Peptide Synthetase (NRPS) enzyme.

G cluster_primary_metabolism Primary Metabolism cluster_biosynthesis Hypothetical this compound Biosynthesis L-Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Tryptophan->NRPS L-Alanine L-Alanine L-Alanine->NRPS Dipeptide Dipeptide Intermediate (Trp-Ala) NRPS->Dipeptide Prenyltransferase Prenyltransferase Dipeptide->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Cyclization_Enzymes Cyclization & Tailoring Enzymes Prenylated_Intermediate->Cyclization_Enzymes This compound This compound Cyclization_Enzymes->this compound

Caption: A hypothetical biosynthetic pathway for this compound.

General Workflow for Optimizing this compound Production

This diagram outlines a systematic approach to enhancing the yield of this compound in your fungal cultures.

G Start Start: Low this compound Yield Strain_Improvement Strain Improvement (Mutagenesis/Protoplast Fusion) Start->Strain_Improvement Media_Optimization Media Optimization (Carbon, Nitrogen, Precursors) Strain_Improvement->Media_Optimization Fermentation_Optimization Fermentation Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Fermentation_Optimization Extraction_Optimization Extraction & Purification Protocol Optimization Fermentation_Optimization->Extraction_Optimization Analysis Quantify this compound Yield (HPLC) Extraction_Optimization->Analysis High_Yield High this compound Yield Analysis->High_Yield Iterate Iterate & Refine Analysis->Iterate Iterate->Media_Optimization

Caption: A workflow for optimizing this compound production.

References

Technical Support Center: Overcoming Poor Cycloechinulin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cycloechinulin, its poor aqueous solubility can present a significant hurdle in obtaining reliable and reproducible results in in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diketopiperazine fungal metabolite with potential biological activities, including anticancer properties.[1] Like many natural products, it is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power and compatibility with most cell culture experiments at low final concentrations.[1][2] Ethanol and methanol (B129727) are also viable options.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally at 0.1% or lower. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: How can I prepare a stock solution of this compound?

A high-concentration stock solution should be prepared in an appropriate organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve a calculated amount of this compound powder in sterile, anhydrous DMSO. This stock solution can then be serially diluted to the desired working concentration in your cell culture medium.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer or cell culture medium. The compound's solubility limit has been exceeded.- Increase the concentration of the stock solution to minimize the volume added to the aqueous medium. - Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium with vigorous mixing. - Consider using a co-solvent system (e.g., DMSO with Pluronic F-68, a non-ionic surfactant) to improve solubility.
Inconsistent or non-reproducible assay results. - Inaccurate initial concentration due to incomplete dissolution. - Precipitation of the compound over time in the incubator.- Ensure the this compound powder is completely dissolved in the stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. - Visually inspect the wells of your assay plate for any signs of precipitation before and after incubation. - Prepare fresh dilutions of the compound for each experiment.
Observed cytotoxicity in vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤ 0.1%). - Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your specific cell line.

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble
WaterPoorly soluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 351.4 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 351.4 g/mol * 1000 mg/g = 3.514 mg

  • Weighing:

    • In a sterile environment, carefully weigh out 3.514 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This protocol outlines a general workflow for treating cells with this compound. Specific details such as cell seeding density and incubation times should be optimized for your particular cell line and assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO C Prepare Working Dilutions in Pre-warmed Medium A->C B Culture and Seed Cells in Assay Plate D Treat Cells with This compound or Vehicle Control B->D C->D E Incubate for Desired Time D->E F Perform In Vitro Assay (e.g., Cytotoxicity, Proliferation) E->F G Data Analysis F->G G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules G2M_Checkpoint G2/M Checkpoint Activation Microtubules->G2M_Checkpoint Disruption leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Refining extraction protocols to minimize Cycloechinulin degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols and minimize the degradation of Cycloechinulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a fungal metabolite belonging to the diketopiperazine class of indole (B1671886) alkaloids, primarily produced by Aspergillus species. Its complex structure, featuring a diketopiperazine ring fused to a substituted indole, makes it susceptible to degradation under various experimental conditions. Minimizing degradation is crucial for accurate quantification, consistent bioactivity screening, and maintaining the structural integrity of the molecule for further studies.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The main factors contributing to the degradation of indole diketopiperazines like this compound include:

  • pH: Both strong acidic and alkaline conditions can lead to hydrolysis of the diketopiperazine ring or modifications to the indole moiety. Indole alkaloids are particularly sensitive to acidic conditions.[1]

  • Temperature: High temperatures can accelerate degradation reactions, including epimerization and hydrolysis.

  • Light: Exposure to UV light can induce photochemical reactions and degradation of the indole ring.

  • Enzymatic Activity: Endogenous enzymes released from the fungal cells upon lysis can potentially modify or degrade this compound.

  • Solvent Choice: Reactive solvents or impurities in solvents can contribute to degradation.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Methanol (B129727) is a widely recommended solvent for the extraction of indole alkaloids from fungal biomass as it is effective in solubilizing these compounds and can be easily removed.[2] Ethyl acetate (B1210297) is also commonly used for the extraction of diketopiperazine alkaloids from fungal cultures.[3][4] The choice of solvent may need to be optimized based on the specific Aspergillus strain and culture conditions.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for monitoring the stability of this compound.[5] By analyzing samples at different stages of the extraction process and comparing them to a standard, you can identify the appearance of degradation products and the loss of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete cell lysis.Use mechanical disruption methods like sonication or grinding with liquid nitrogen in addition to solvent extraction.
Inefficient extraction.Increase the extraction time, perform multiple extraction cycles, or try a different solvent system (e.g., a mixture of methanol and ethyl acetate).
Degradation during extraction.Follow the recommendations in this guide to minimize degradation (e.g., control pH, temperature, and light exposure).
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.Compare the chromatograms of fresh and aged extracts to identify potential degradation products. Use LC-MS to identify the mass of the unknown peaks and infer their structure.
Contamination.Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Inconsistent results between batches Variability in fungal culture.Standardize fungal growth conditions (media, temperature, incubation time).
Inconsistent extraction procedure.Adhere strictly to a validated standard operating procedure (SOP) for extraction.

Experimental Protocols

General Protocol for Extraction of this compound from Aspergillus sp.

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Fungal Culture and Harvest:

  • Culture the Aspergillus strain on a suitable solid or in a liquid medium until optimal production of this compound is achieved.
  • Harvest the fungal biomass by filtration or centrifugation.

2. Extraction:

  • Immediately freeze the harvested biomass in liquid nitrogen to quench enzymatic activity.
  • Lyophilize (freeze-dry) the biomass to remove water.
  • Extract the dried biomass with methanol (or ethyl acetate) at a ratio of 1:10 (w/v) at room temperature with agitation for 4-6 hours. Protect the extraction vessel from light by wrapping it in aluminum foil.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the extracts and filter to remove any solid debris.

3. Solvent Removal and Fractionation:

  • Evaporate the solvent from the combined extracts under reduced pressure at a temperature below 40°C.
  • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

HPLC Method for Quantification of this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is a common starting point for indole alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve generated from a purified this compound standard of known concentration.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions.

Condition Parameter Value Remaining this compound (%) after 24h
pH pH 3(0.1 M HCl)65
pH 7(Phosphate Buffer)95
pH 10(Carbonate Buffer)75
Temperature 4°C-98
25°C (Room Temp)-90
50°C-70
Solvent Methanol-92
Ethyl Acetate-94
Dichloromethane-88
Light Dark-99
Ambient Light-85
UV Light (254 nm)-50

Visualizations

experimental_workflow cluster_culture Fungal Culture & Harvest cluster_extraction Extraction cluster_purification Purification & Analysis culture Aspergillus Culture harvest Harvest Biomass culture->harvest freeze Freeze in Liquid N2 harvest->freeze extract Solvent Extraction (Methanol/Ethyl Acetate) freeze->extract concentrate Concentrate Extract extract->concentrate purify Purification (SPE/HPLC) concentrate->purify analyze HPLC-UV/MS Analysis purify->analyze

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound hydrolysis Hydrolysis Products (Diketopiperazine Ring Opening) This compound->hydrolysis Acid/Base oxidation Oxidation Products (Indole Ring Modification) This compound->oxidation Light/Air epimerization Epimers This compound->epimerization Heat/pH

Caption: Potential degradation pathways for this compound.

References

Addressing matrix effects in the mass spectrometric analysis of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of Cycloechinulin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[3] Matrix components can interfere by deprotonating and neutralizing analyte ions in the liquid phase or by affecting the efficiency of droplet formation and evaporation in the ion source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent standard to its response when spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the common strategies to mitigate matrix effects for this compound analysis?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, this may also decrease the analyte signal, potentially impacting the limit of quantification (LOQ).

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that both the standards and the samples experience similar matrix effects.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to correct for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal.

  • Advanced Sample Preparation: Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can also significantly reduce matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.Implement the use of a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, ensure the use of robust matrix-matched calibration for every batch of samples.
Low signal intensity or high limit of detection (LOD) Significant ion suppression due to matrix components.1. Optimize the sample preparation method to remove more matrix components (e.g., implement an SPE cleanup step). 2. Dilute the sample extract to reduce the concentration of interfering compounds, ensuring the signal remains above the LOQ. 3. Improve chromatographic separation to better resolve this compound from interfering peaks.
Non-linear calibration curve Matrix effects varying with analyte concentration. Cross-signal contribution from naturally occurring isotopes of the analyte to the SIL-IS.1. Use matrix-matched calibration curves. 2. If using a SIL-IS, ensure there is no isotopic cross-contribution. If so, a different isotope for the internal standard might be necessary or increasing the concentration of the SIL-IS.
Unexpected peaks or high background noise Contamination from sample preparation, solvents, or the LC-MS system itself. Fungal pigments in the extract can also interfere.1. Use high-purity solvents and reagents. 2. Implement a thorough cleaning protocol for the LC system and ion source. 3. Filter all samples and mobile phases. 4. If analyzing darkly pigmented fungal extracts, consider methods to suppress pigment production during cultivation.

Quantitative Data Summary

The following table provides an example of how to present quantitative data on matrix effects and recovery for mycotoxin analysis. Note that this data is illustrative and not specific to this compound, as such data was not available in the search results.

Mycotoxin Matrix Matrix Effect (%) Recovery (%) with Matrix-Matched Calibration Reference
Aflatoxin B1Spices-8995.2
Ochratoxin AMaize-45102.5
DeoxynivalenolCompound Feed-3098.7
ZearalenoneStraw-62105.1

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.

  • Prepare a Solvent Standard: Prepare a standard solution of this compound in the final solvent used for your sample extracts at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the solvent standard.

  • LC-MS/MS Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your LC-MS/MS method.

  • Calculate Matrix Effect: Use the formula provided in FAQ 2 to calculate the percentage of matrix effect.

Protocol 2: Mitigation of Matrix Effects using Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract: Extract a larger volume of a blank sample matrix using your standard procedure.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a pure solvent.

  • Create Calibration Standards: Serially dilute the this compound stock solution into aliquots of the blank matrix extract to create a series of matrix-matched calibration standards at different concentrations.

  • Sample Analysis: Analyze your unknown samples along with the matrix-matched calibration curve.

  • Quantification: Quantify this compound in your samples using the calibration curve prepared in the matrix extract.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation BlankMatrix Blank Matrix Sample Extraction Extraction Protocol BlankMatrix->Extraction CycloStd This compound Standard Stock SolventStd Solvent Standard CycloStd->SolventStd SpikedSample Post-Extraction Spiked Sample CycloStd->SpikedSample BlankExtract Blank Matrix Extract Extraction->BlankExtract BlankExtract->SpikedSample LCMS LC-MS/MS Analysis SolventStd->LCMS SpikedSample->LCMS Calculation Calculate Matrix Effect (%) LCMS->Calculation

Caption: Workflow for evaluating matrix effects.

Mitigation_Strategies_Decision_Tree Start Matrix Effect Observed? No_ME Proceed with Solvent-Based Calibration Start->No_ME Yes_ME Implement Mitigation Strategy Start->Yes_ME Strategy Choose Strategy Yes_ME->Strategy Dilution Sample Dilution Strategy->Dilution MMC Matrix-Matched Calibration Strategy->MMC SIL_IS Stable Isotope-Labeled Internal Standard Strategy->SIL_IS SPE Advanced Sample Prep (SPE, QuEChERS) Strategy->SPE Check_LOQ Is Signal > LOQ? Dilution->Check_LOQ Proceed Proceed with Analysis MMC->Proceed SIL_IS->Proceed SPE->Proceed Check_LOQ->Proceed Yes Reconsider Reconsider Strategy Check_LOQ->Reconsider No Reconsider->Strategy

Caption: Decision tree for addressing matrix effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Cycloechinulin from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a fungal secondary metabolite belonging to the diketopiperazine class of alkaloids. Its separation by HPLC can be challenging due to its structural similarity to other co-occurring fungal metabolites and potential for on-column interactions, which can lead to poor resolution and asymmetrical peak shapes.

Q2: What is the recommended starting HPLC method for this compound analysis?

A2: A good starting point for the analytical separation of this compound is a reversed-phase HPLC method. Based on methods used for similar indole (B1671886) diketopiperazine alkaloids, a C18 column is recommended with a gradient elution using a mobile phase consisting of water (often with a formic acid modifier) and an organic solvent like methanol (B129727) or acetonitrile.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for alkaloid compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in this compound, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, resulting in peak distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

Solutions to mitigate peak tailing are summarized in the table below.

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: Improving resolution requires optimizing one or more of the three key factors in chromatography: efficiency, selectivity, and retention factor.[1]

  • Increase Efficiency (N): Use a column with a smaller particle size or a longer column.[2]

  • Improve Selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., methanol instead of acetonitrile), adjusting the mobile phase pH, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • Optimize Retention Factor (k'): Increase the retention time by decreasing the organic solvent concentration in the mobile phase. This gives the analytes more time to interact with the stationary phase, potentially improving separation.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps & Solutions
Peak Tailing Secondary interactions with silanol groups.- Lower Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups. - Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.
Mobile phase pH close to analyte pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column overload.Dilute the sample and reinject. If the peak shape improves, reduce the sample concentration or injection volume.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column overload.Reduce the amount of sample injected onto the column.
Issue 2: Poor Resolution
Symptom Potential Cause Troubleshooting Steps & Solutions
Co-eluting or Overlapping Peaks Inadequate selectivity of the stationary phase.- Change Column Chemistry: Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to introduce different separation mechanisms. - Vary Organic Modifier: Switch between methanol and acetonitrile, or use a combination of both, as this can alter elution patterns.
Mobile phase composition is not optimal.- Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. - Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[1]
Insufficient column efficiency.- Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to sharper peaks and better separation.[2] - Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.
Issue 3: Fluctuating Retention Times
Symptom Potential Cause Troubleshooting Steps & Solutions
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Sudden Shifts in Retention Time Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Leaks in the system.Inspect all fittings and connections for any signs of leakage.

Experimental Protocols

The following protocols are provided as a starting point and may require further optimization for your specific application.

Analytical HPLC Method for this compound and Related Compounds

This method is based on typical conditions for the analysis of indole diketopiperazine alkaloids from fungal extracts.

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Preparative HPLC Method for the Isolation of this compound

This method can be used for the purification of this compound from a crude fungal extract.

Parameter Condition
Column Semipreparative Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient A shallow gradient optimized from the analytical method (e.g., 40% B to 60% B over 40 minutes)
Flow Rate 3-5 mL/min
Detection UV at 254 nm
Sample Preparation Dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol) and filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) check_system Check System Basics: - Leaks - Mobile Phase Prep - Column Equilibration start->check_system problem_resolved1 Problem Resolved check_system->problem_resolved1 Issue Found & Fixed adjust_method Adjust Method Parameters check_system->adjust_method No Obvious Issues optimize_selectivity Optimize Selectivity (α): - Change Mobile Phase pH - Switch Organic Modifier - Try Different Column adjust_method->optimize_selectivity optimize_efficiency Optimize Efficiency (N): - Use Longer Column - Smaller Particle Size adjust_method->optimize_efficiency optimize_retention Optimize Retention (k'): - Adjust Gradient Slope - Modify Isocratic %B adjust_method->optimize_retention problem_resolved2 Problem Resolved optimize_selectivity->problem_resolved2 optimize_efficiency->problem_resolved2 optimize_retention->problem_resolved2

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Peak_Tailing_Causes_Solutions peak_tailing Peak Tailing Observed cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Inappropriate Mobile Phase pH peak_tailing->cause2 cause3 Column Overload peak_tailing->cause3 solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) Use Base-Deactivated Column cause1->solution1 solution2 Adjust pH to be >2 units from analyte pKa cause2->solution2 solution3 Dilute Sample Reduce Injection Volume cause3->solution3

Caption: Common causes of peak tailing and their respective solutions.

References

Best practices for long-term storage and handling of Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cycloechinulin, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution of this compound, it is recommended to dissolve the solid powder in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, you would dissolve a specific mass of this compound in the appropriate volume of high-purity DMSO. It is crucial to ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots to minimize freeze-thaw cycles.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. Under these conditions, it has a shelf life of over two years. Stock solutions in DMSO should be stored at -20°C in tightly sealed vials.

Q3: How stable is this compound in solution, and what precautions should be taken?

A3: this compound stock solutions in DMSO are generally stable for long-term storage at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable. When preparing working solutions for cell-based assays, it is important to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%. The stability of this compound in aqueous cell culture media over extended periods has not been extensively reported; therefore, it is recommended to prepare fresh dilutions for each experiment.

Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?

A4: Inconsistent results can stem from several factors. Firstly, ensure the purity and integrity of your this compound sample. Secondly, variability in cell seeding density can significantly impact results; it is crucial to maintain consistent cell numbers across experiments. Another factor could be the final concentration of DMSO in your culture medium, as higher concentrations can be toxic to cells. Lastly, consider the possibility of this compound degradation in the culture medium over the course of your experiment; preparing fresh solutions and minimizing incubation times can help mitigate this.

Q5: What is the known mechanism of action of this compound?

A5: this compound is a diketopiperazine fungal metabolite. While its precise mechanism of action is not fully elucidated, compounds of this class have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. Some related compounds, like neoechinulins, have been shown to modulate signaling pathways such as the liver X receptor (LXR)-mediated transcription. Further research is needed to pinpoint the specific molecular targets and signaling pathways affected by this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDuration
Solid PowderDry, dark, -20°C> 2 years
Stock Solution (in DMSO)Tightly sealed, -20°CLong-term (months)
Stock Solution (in DMSO)Tightly sealed, 0 - 4°CShort-term (days to weeks)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Cap the tube tightly and vortex until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Cytotoxicity Assay using MTT

Materials:

  • Target cancer cell line (e.g., A549, HL-60)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay solid This compound (Solid) stock 10 mM Stock (in DMSO) solid->stock Dissolve working Working Solutions (in Culture Medium) stock->working Dilute treatment Treatment with This compound working->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (24-72h) treatment->incubation measurement Endpoint Measurement incubation->measurement troubleshooting_logic cluster_checks Potential Issues cluster_solutions Corrective Actions start Inconsistent Experimental Results compound Compound Integrity start->compound cells Cell Seeding Density start->cells dmso DMSO Concentration start->dmso stability Compound Stability in Medium start->stability qc Verify Purity & Storage compound->qc optimize_seeding Optimize & Standardize Seeding Protocol cells->optimize_seeding check_dmso Maintain Final DMSO <0.5% dmso->check_dmso fresh_prep Prepare Fresh Dilutions stability->fresh_prep

Validation & Comparative

A Comparative Guide to the Biological Activity of Cycloechinulin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the fungal metabolite Cycloechinulin and its derivatives. The information presented is supported by experimental data to aid in research and development decisions. This document summarizes key findings on their anticancer, antiviral, and antioxidant properties, details the experimental methodologies used for these assessments, and visualizes the known mechanisms of action.

Comparative Biological Activity: A Tabular Overview

The biological activities of this compound and its derivatives, primarily echinulins and neoechinulins, have been investigated across several domains. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Anticancer Activity

The antiproliferative effects of these compounds have been most notably studied in cancer cell lines. Derivatives of this compound, particularly those within the echinulin (B167357) class, have demonstrated significant cytotoxic effects.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Echinulin HT-29 (Human Colorectal Cancer)MTT1.73 (at 48h)
8-Hydroxyechinulin HT-29 (Human Colorectal Cancer)MTT8.80 (at 48h)
Didehydroechinulin B HT-29 (Human Colorectal Cancer)MTT44.84 (at 48h)
Tardioxopiperazine B HT-29 (Human Colorectal Cancer)MTT13.70 (at 48h)
Neoechinulin A SARS-CoV-2 Mpro (Enzymatic)FRET0.47
Echinulin SARS-CoV-2 Mpro (Enzymatic)FRET3.90
Eurocristatine SARS-CoV-2 Mpro (Enzymatic)FRET> 5.0
Antiviral Activity

Several derivatives of this compound have been identified as potent antiviral agents. Neoechinulin B and its synthetic analogs, in particular, have shown promising activity against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Compound/DerivativeVirusAssayIC50 (µM)CC50 (µM)Reference
Neoechinulin B (1a) HCVReplicon->20[1][2][3]
Derivative 1c HCVReplicon->20[1]
Derivative 1d HCVReplicon->20[1]
Neoechinulin B (1a) SARS-CoV-2Cell-based->20
Derivative 1c SARS-CoV-2Cell-based< IC50 of 1a>20
Derivative 1d SARS-CoV-2Cell-based< IC50 of 1a>20

Note: Specific IC50 values for some compounds against HCV were not provided in the source material, but their activity was confirmed.

Antioxidant Activity

Quantitative comparative data for the antioxidant activity of this compound versus its derivatives was not available in the reviewed literature. However, the presence of indole (B1671886) and diketopiperazine moieties in these compounds is associated with antioxidant properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of this compound and its derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add this compound/derivatives at various concentrations B->C D Incubate for 24-48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HT-29)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Workflow:

cluster_0 Reaction Setup cluster_1 Incubation & Measurement cluster_2 Calculation A Prepare serial dilutions of test compounds B Mix compound solution with DPPH solution A->B C Incubate in the dark at room temperature for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 value E->F

DPPH Assay Workflow

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound and its derivatives

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

HCV Replicon Assay for Antiviral Activity

The Hepatitis C Virus (HCV) replicon system is a cell-based assay used to identify and characterize inhibitors of HCV RNA replication.

Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Incubation & Lysis cluster_2 Quantification A Culture Huh-7 cells containing HCV replicon B Treat cells with test compounds A->B C Incubate for 72 hours B->C D Lyse the cells C->D E Measure reporter gene activity (e.g., Luciferase) D->E F Determine IC50 value E->F

HCV Replicon Assay Workflow

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

  • Culture medium

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene (e.g., luciferase) activity according to the manufacturer's instructions.

  • Data Analysis: The antiviral activity is determined by the reduction in reporter gene expression compared to untreated controls.

Signaling Pathways and Mechanisms of Action

Neoechinulin A and the NF-κB Signaling Pathway

Neoechinulin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation p65 p65 p50 p50 nucleus Nucleus IkB->p65 Inhibition IkB->p50 Inhibition p65_n p65 genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NeoechinulinA Neoechinulin A NeoechinulinA->IKK Inhibition p65_n->genes p50_n p50 cluster_nucleus Nucleus NeoechinulinB Neoechinulin B LXR LXR NeoechinulinB->LXR Antagonism LXRE LXR Response Element (LXRE) LXR->LXRE RXR RXR Lipid Lipid Metabolism Genes LXRE->Lipid DMV Double-Membrane Vesicles (DMVs) Lipid->DMV Formation HCV_Rep HCV Replication DMV->HCV_Rep Facilitates

References

A Comparative Analysis of Cycloechinulin and Other Diketopiperazine Fungal Metabolites in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactivity and Mechanisms

Fungal diketopiperazines (DKPs) represent a structurally diverse class of secondary metabolites with a wide array of biological activities. Among these, Cycloechinulin, an indole-containing DKP primarily isolated from Aspergillus species, has garnered significant interest. This guide provides a comparative analysis of this compound's bioactivity against other prominent diketopiperazine fungal metabolites, supported by experimental data from various bioassays. We delve into their cytotoxic and antimicrobial properties, outline the experimental protocols used for their evaluation, and explore their potential mechanisms of action, including their influence on cellular signaling pathways.

Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic potential of this compound and other selected diketopiperazine fungal metabolites has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of the cell population. While a single study directly comparing all the listed compounds is not available, the following table summarizes IC50 values from various studies to provide a comparative perspective. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Fungal MetaboliteCell LineIC50 (µM)Reference
This compound HT-29 (Colon Cancer)>50[1]
Echinulin HT-29 (Colon Cancer)1.51 (at 24h), 1.73 (at 48h)[1]
8-Hydroxyechinulin HT-29 (Colon Cancer)8.80 (at 48h)[1]
Didehydroechinulin B HT-29 (Colon Cancer)44.84 (at 48h)[1]
Gliotoxin VariousPotent (sub-micromolar ranges)[2]
Brevianamide F Not specifiedCytotoxic activity reported
Fumitremorgin C MOLT-4, A-549, HL-60Significant cytotoxic activity

Note: The data presented is a compilation from different studies and direct quantitative comparison may not be fully accurate due to variations in experimental protocols.

Antimicrobial Activity: A Comparative Overview

Diketopiperazine fungal metabolites are also known for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table provides a comparative summary of the antimicrobial activities of this compound and other relevant DKPs.

Fungal MetaboliteTarget OrganismMIC (µg/mL)Reference
This compound Mycobacterium tuberculosisActive
Neoechinulin A Escherichia coli64
Brevianamide F Not specifiedAntimicrobial activity reported
Gliotoxin Various Bacteria & FungiBroad-spectrum activity
Roquefortine C Gram-positive bacteria6.3 (against Bacillus subtilis)

Note: The data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the standard experimental methodologies employed in the bioassays.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolites and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of fungal metabolites treatment Add metabolites to cells and incubate compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for formazan formation mtt_addition->incubation solubilization Add solubilization solution (DMSO) incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial twofold dilutions of the fungal metabolites in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the metabolite that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Prepare standardized microbial inoculum compound_dilution Perform serial dilutions of fungal metabolites inoculation Inoculate microtiter plate compound_dilution->inoculation incubation Incubate at optimal temperature inoculation->incubation read_mic Visually determine the MIC incubation->read_mic

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the bioactivity of many diketopiperazine fungal metabolites, including this compound, are still under investigation. However, several studies have pointed towards the modulation of key cellular signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several natural products have been shown to exert their anticancer effects by inhibiting this pathway. While direct evidence for this compound's effect on this pathway is limited, other fungal metabolites have been shown to modulate PI3K/Akt signaling.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Diketopiperazine (Potential Inhibitor) Inhibitor->PI3K

Other Potential Mechanisms
  • Gliotoxin: This potent DKP is known to exert its immunosuppressive and cytotoxic effects through the generation of reactive oxygen species (ROS) and by inhibiting enzymes such as NF-κB. Its mechanism involves the disulfide bridge in its structure.

  • Roquefortine C: This neurotoxic mycotoxin is known to be an inhibitor of the enzyme dimethylallyl tryptophan synthase.

Conclusion

This comparative guide highlights the diverse bioactivities of this compound and other diketopiperazine fungal metabolites. While Echinulin demonstrates potent cytotoxicity against colon cancer cells, this compound appears to be less active in the same assay. The antimicrobial data also reveals a spectrum of activity, with some compounds like Roquefortine C showing specific efficacy against Gram-positive bacteria. The provided experimental protocols offer a foundation for standardized comparative studies. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential in comparison to other structurally related fungal metabolites. The exploration of these compounds continues to be a promising avenue for the discovery of novel therapeutic agents.

References

Validating the Anti-inflammatory Mechanism of Cycloechinulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential anti-inflammatory mechanism of Cycloechinulin. Due to the limited availability of direct experimental data for this compound, this document leverages findings from its structural analog, Neoechinulin A, to propose a mechanism of action. We compare its hypothesized activity with well-characterized anti-inflammatory compounds, BAY 11-7082 and Parthenolide, and provide detailed experimental protocols for validation.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound is a diketopiperazine fungal metabolite. While direct studies on its mechanism of action are scarce, evidence from the closely related compound, Neoechinulin A, strongly suggests that its anti-inflammatory properties are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Neoechinulin A has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The molecular mechanism underlying this inhibition is attributed to the suppression of IκBα phosphorylation and subsequent degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription. Furthermore, Neoechinulin A has been observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key regulator of inflammatory responses.

Comparative Analysis of Anti-inflammatory Activity

To provide a framework for validating the efficacy of this compound, the following table compares the reported anti-inflammatory activities of Neoechinulin A with two well-established NF-κB inhibitors, BAY 11-7082 and Parthenolide.

CompoundTargetMechanism of ActionIC50 ValueCell LineReference
Neoechinulin A (proxy for this compound) IκBα phosphorylation, p38 MAPK phosphorylationInhibits IκBα degradation and p65 nuclear translocation; inhibits p38 MAPK phosphorylation.Not explicitly reported, but effective at 12.5–100 µM for inhibiting NO and PGE2 production.RAW264.7 macrophages
BAY 11-7082 IκBα phosphorylationIrreversibly inhibits TNFα-induced IκBα phosphorylation.10 µM (for IκBα phosphorylation inhibition)Tumor cells
Parthenolide IKK, p65 subunit of NF-κBInteracts with IκB kinase (IKK) and directly with the p65 subunit, inhibiting NF-κB signaling.6.07 ± 0.45 to 15.38 ± 1.13 μM (cytotoxicity in NSCLC cells)GLC-82, A549, PC-9, H1650, H1299

Key Experimental Protocols for Validation

To empirically validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for NO/PGE2 assays, 6-well for Western blot) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include unstimulated and LPS-only stimulated control groups.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Method:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA)
  • Principle: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Method:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions (e.g., Mouse PGE2 ELISA Kit).

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB signaling pathway.

  • Method:

    • Protein Extraction: After treatment (a shorter LPS stimulation time, e.g., 30 minutes, is often optimal for phosphorylation events), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p p-IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases p65_p50_n p65-p50 p65_p50->p65_p50_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound (Proposed) This compound->IKK Inhibits (Proposed) DNA DNA (κB sites) p65_p50_n->DNA Binds Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) DNA->Transcription Initiates G cluster_setup Experimental Setup cluster_assays Downstream Assays A Seed RAW264.7 cells B Pre-treat with this compound (varying concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant (24h) C->D G Lyse Cells (30 min) C->G E Griess Assay for NO D->E F ELISA for PGE2 D->F H Western Blot for p-IκBα, IκBα, p-p65, p65 G->H

References

Cross-Validation of Analytical Methods for Cycloechinulin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Cycloechinulin, a mycotoxin known for its insecticidal properties. Due to the limited availability of published, validated methods for this specific analyte, this document presents a hypothetical cross-validation study based on established principles of analytical chemistry and typical performance characteristics observed for similar mycotoxins. The experimental data and protocols provided are illustrative and intended to serve as a practical template for researchers developing and validating their own analytical methods for this compound.

Introduction to this compound and its Quantification

This compound is a fungal metabolite that has demonstrated biological activity, notably reducing weight gain in the corn earworm (Helicoverpa zea). Accurate and precise quantification of this compound is crucial for toxicological studies, agricultural research, and potential pharmaceutical development. This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of hypothetical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) 0.99850.9998≥ 0.995
Range 0.1 - 25 µg/mL0.01 - 5 µg/mL-
Accuracy (% Recovery) 95.8 - 103.2%98.5 - 101.7%80 - 120%
Precision (% RSD)
- Intra-day≤ 4.5%≤ 2.8%≤ 15%
- Inter-day≤ 6.8%≤ 4.2%≤ 15%
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL-
Selectivity No interference from matrix components at the retention time of this compound.No significant ion suppression or enhancement from matrix components.No significant interference at the analyte retention time.

Experimental Protocols

The following are detailed, illustrative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

1. Sample Preparation:

  • Extraction: 5 g of homogenized sample (e.g., fungal culture, insect feed) is extracted with 20 mL of acetonitrile (B52724)/water (80:20, v/v) by shaking for 30 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mobile phase of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

3. Calibration Curve:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727).

  • Working standard solutions are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.

  • A calibration curve is generated by plotting the peak area against the concentration.

LC-MS/MS Method

1. Sample Preparation:

  • Extraction: 1 g of homogenized sample is extracted with 5 mL of methanol by vortexing for 5 minutes.

  • Centrifugation: The extract is centrifuged at 10,000 rpm for 15 minutes.

  • Dilution: The supernatant is diluted 1:10 with water.

  • Filtration: The diluted extract is filtered through a 0.22 µm PTFE syringe filter into an LC-MS vial.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Sciex Triple Quad 5500 system or equivalent.

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • Note: Specific m/z values would need to be determined experimentally.

3. Calibration Curve:

  • A stock solution of this compound (100 µg/mL) is prepared in methanol.

  • Working standard solutions are prepared by serial dilution in methanol/water (50:50, v/v) to achieve concentrations ranging from 0.01 µg/mL to 5 µg/mL.

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results. This workflow outlines the process of comparing the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Evaluation Sample Spiked Samples (Low, Mid, High Conc.) HPLC_Analysis Analyze with Validated HPLC-UV Method Sample->HPLC_Analysis LCMS_Analysis Analyze with Validated LC-MS/MS Method Sample->LCMS_Analysis HPLC_Data Obtain Concentration Data (HPLC) HPLC_Analysis->HPLC_Data Comparison Compare Results HPLC_Data->Comparison LCMS_Data Obtain Concentration Data (LC-MS/MS) LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Evaluation Evaluate Agreement (% Difference) Comparison->Evaluation Report Cross-Validation Report Evaluation->Report Acceptable Agreement? SignalingPathway cluster_receptor Cell Membrane cluster_nucleus Nucleus InsulinReceptor Insulin-like Peptide Receptor (InR) PI3K PI3K InsulinReceptor->PI3K Activates This compound This compound This compound->InsulinReceptor Inhibits Akt Akt/PKB PI3K->Akt Activates TOR TOR Akt->TOR Activates FOXO FOXO Akt->FOXO Inhibits GrowthGenes Growth & Metabolism Genes TOR->GrowthGenes Promotes Translation FOXO->GrowthGenes Inhibits Transcription

A Comparative Analysis of the Biosynthetic Gene Clusters of Cycloechinulin and Neoechinulin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic blueprints of two related fungal alkaloids reveals key differences in their biosynthetic logic, offering insights for synthetic biology and drug development.

Cycloechinulin (B10787556) and neoechinulin (B12335001), two structurally related diketopiperazine alkaloids produced by various fungi, exhibit a range of biological activities. Understanding the genetic and enzymatic machinery behind their production is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of their biosynthetic gene clusters (BGCs), detailing the key enzymatic players and their genetic organization, alongside relevant experimental methodologies.

Introduction to this compound and Neoechinulin

This compound and neoechinulin belong to a class of fungal secondary metabolites characterized by a core structure derived from the condensation of L-tryptophan and L-alanine. The structural diversity within this family arises from subsequent modifications, primarily prenylation, catalyzed by a suite of dedicated enzymes. While sharing a common ancestry, the biosynthetic pathways leading to this compound and neoechinulin have evolved distinct strategies for the assembly and decoration of their molecular scaffolds.

A putative biosynthetic gene cluster for ent-cycloechinulin, the enantiomer of this compound, has been identified in the fungus Aspergillus novofumigatus. The biosynthesis of neoechinulins, on the other hand, has been studied in species such as Aspergillus ruber and is known to involve a cascade of prenylation reactions.

Comparative Overview of Biosynthetic Gene Clusters

While a complete and directly compared annotation of both the this compound and neoechinulin BGCs is not yet available in published literature, analysis of related indole (B1671886) alkaloid BGCs in Aspergillus species allows for a predictive comparison. Both clusters are expected to harbor a core set of genes essential for the synthesis of the diketopiperazine backbone, followed by tailoring enzymes that impart their unique structural features.

Gene/Enzyme Type Putative Role in this compound Biosynthesis Known/Putative Role in Neoechinulin Biosynthesis Key Differences
Non-Ribosomal Peptide Synthetase (NRPS) Catalyzes the condensation of L-tryptophan and L-alanine to form the diketopiperazine core.Catalyzes the condensation of L-tryptophan and L-alanine to form the diketopiperazine core.The specific domain architecture and substrate selectivity of the NRPS enzymes may differ slightly.
Prenyltransferases (PTs) A putative prenyltransferase is expected to be responsible for the single isoprenyl group addition.At least two distinct prenyltransferases (e.g., EchPT1 and EchPT2 in A. ruber) are involved in a sequential prenylation cascade, adding multiple isoprenyl groups.[1]The number and specificity of prenyltransferases represent a major point of divergence between the two pathways.
Oxidoreductases/ Oxygenases May be involved in the cyclization of the isoprenyl group to form the characteristic cyclic ether of this compound.Likely involved in modifications of the prenyl groups and the indole ring.The specific types and functions of these enzymes will differ to accommodate the distinct tailoring reactions.
Transcription Factors A pathway-specific transcription factor is likely present to regulate the expression of the BGC.A pathway-specific transcription factor is expected to control the coordinated expression of the neoechinulin genes.While both will have regulatory elements, the specific regulatory networks may have evolved independently.
Transporters A transporter protein is likely encoded within the cluster for the export of the final product.A dedicated transporter is expected to be present for the secretion of neoechinulin.The substrate specificity of the transporters would be adapted to the final molecular structure.

Biosynthetic Pathways: A Visual Comparison

The proposed biosynthetic pathways for this compound and neoechinulin highlight the key enzymatic steps and the divergence in their molecular assembly lines.

Comparative_Biosynthesis_Workflow Comparative Study Workflow cluster_data_acquisition Data Acquisition cluster_comparative_analysis Comparative Analysis cluster_experimental_validation Experimental Validation Genome_Mining Genome Mining of Aspergillus spp. BGC_Identification BGC Identification (antiSMASH/SMURF) Genome_Mining->BGC_Identification Gene_Annotation Gene Annotation (BLAST, Pfam) BGC_Identification->Gene_Annotation Cycloechinulin_BGC This compound BGC (A. novofumigatus) Gene_Annotation->Cycloechinulin_BGC Neoechinulin_BGC Neoechinulin BGC (e.g., A. ruber) Gene_Annotation->Neoechinulin_BGC Comparative_Genomics Comparative Genomics - Gene Content - Gene Order - Enzyme Homology Cycloechinulin_BGC->Comparative_Genomics Neoechinulin_BGC->Comparative_Genomics Gene_Knockout Gene Knockout Studies Comparative_Genomics->Gene_Knockout Heterologous_Expression Heterologous Expression (e.g., A. oryzae) Comparative_Genomics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Enzyme_Characterization Enzyme Characterization Metabolite_Analysis->Enzyme_Characterization

Caption: A workflow for the comparative study of this compound and Neoechinulin biosynthetic gene clusters.

Cycloechinulin_Biosynthesis Proposed Biosynthesis of this compound L_Tryptophan L-Tryptophan NRPS NRPS L_Tryptophan->NRPS L_Alanine L-Alanine L_Alanine->NRPS Diketopiperazine Diketopiperazine Intermediate Prenyltransferase Prenyltransferase Diketopiperazine->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Oxidoreductase Oxidoreductase/ Oxygenase Prenylated_Intermediate->Oxidoreductase This compound This compound NRPS->Diketopiperazine Prenyltransferase->Prenylated_Intermediate Oxidoreductase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Neoechinulin_Biosynthesis Biosynthesis of Neoechinulin L_Tryptophan L-Tryptophan NRPS NRPS L_Tryptophan->NRPS L_Alanine L-Alanine L_Alanine->NRPS Diketopiperazine Diketopiperazine Intermediate EchPT1 EchPT1 (Prenyltransferase) Diketopiperazine->EchPT1 Preechinulin Preechinulin EchPT2 EchPT2 (Prenyltransferase) Preechinulin->EchPT2 Neoechinulin_A Neoechinulin A Other_Enzymes Other Tailoring Enzymes Neoechinulin_A->Other_Enzymes Neoechinulin_B Neoechinulin B, etc. NRPS->Diketopiperazine EchPT1->Preechinulin EchPT2->Neoechinulin_A Other_Enzymes->Neoechinulin_B

Caption: Biosynthetic pathway for Neoechinulin highlighting sequential prenylation.

Experimental Protocols

Characterization of fungal biosynthetic gene clusters typically involves a combination of bioinformatics, molecular genetics, and analytical chemistry techniques.

Identification and Annotation of Biosynthetic Gene Clusters
  • Protocol:

    • Genome Sequencing: Obtain the whole-genome sequence of the producing fungal strain.

    • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs.

    • Gene Annotation: Perform homology searches (e.g., BLASTp) for each predicted open reading frame (ORF) within the cluster against public databases (e.g., NCBI GenBank) to assign putative functions to the encoded enzymes. Conserved domain analysis (e.g., using Pfam) can further refine functional predictions.

Functional Characterization of Genes
  • Protocol for Gene Knockout (in Aspergillus):

    • Construct a Deletion Cassette: Amplify the 5' and 3' flanking regions of the target gene by PCR. Fuse these fragments to a selectable marker (e.g., hygromycin B phosphotransferase gene, hph) using fusion PCR or restriction-ligation cloning.

    • Protoplast Transformation: Prepare fungal protoplasts by enzymatic digestion of the mycelial cell walls. Transform the protoplasts with the deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Screen putative transformants by PCR to confirm homologous recombination and gene replacement.

    • Metabolite Analysis: Cultivate the knockout mutant and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of the target compound.

  • Protocol for Heterologous Expression (in Aspergillus oryzae): [1][2][3][4]

    • Vector Construction: Amplify the gene(s) of interest from the genomic DNA of the producing strain. Clone the gene(s) into an Aspergillus expression vector under the control of a strong, inducible or constitutive promoter. For multi-gene clusters, yeast-based recombination cloning (e.g., using the pTYGS series of vectors) can be employed to assemble the entire pathway into one or more plasmids.

    • Host Transformation: Transform the expression vector(s) into a suitable fungal host, such as Aspergillus oryzae, which is known for its high capacity for secondary metabolite production and well-established genetic tools. Protoplast transformation is a commonly used method.

    • Cultivation and Induction: Cultivate the recombinant A. oryzae strain under conditions that induce the expression of the heterologous genes.

    • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of the expected compound(s).

Quantitative Gene Expression Analysis
  • Protocol for Quantitative Real-Time PCR (qRT-PCR):

    • RNA Extraction: Grow the fungal strain under different conditions or time points. Harvest the mycelia and extract total RNA using a suitable method (e.g., TRIzol reagent).

    • cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

    • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target biosynthetic genes and a reference gene (e.g., β-tubulin or actin) for normalization. Use a SYBR Green-based detection method.

    • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Conclusion

The biosynthetic gene clusters of this compound and neoechinulin, while sharing a common evolutionary origin for their core diketopiperazine scaffold, have diverged significantly in their tailoring enzymes, particularly the prenyltransferases. This divergence leads to the distinct structural features and likely the different biological activities of the final products. The comparative genomic and experimental approaches outlined here provide a roadmap for the further elucidation of these fascinating biosynthetic pathways, paving the way for their heterologous production and the engineered biosynthesis of novel derivatives with enhanced therapeutic properties.

References

Unraveling the Mechanism of Cycloechinulin: A Comparative Analysis Becomes a Quest for a Target

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to delineate a direct comparative guide on the efficacy of the fungal metabolite Cycloechinulin against known inhibitors of a specific pathway have been met with a significant challenge: the precise signaling pathway modulated by this compound remains elusive in currently available scientific literature. While the broader family of related compounds, the neoechinulins, exhibits a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific molecular target and mechanism of action for this compound itself are not well-documented.

This lack of a defined target pathway makes a direct, evidence-based comparison with other inhibitors, as per the requested format, an unachievable task at present. A fundamental prerequisite for such a comparison is the identification of the specific biological pathway that this compound interacts with. Without this knowledge, selecting appropriate "known inhibitors" for a meaningful analysis is not possible.

The initial investigation into this compound revealed its classification as a diketopiperazine fungal metabolite. Research on analogous compounds suggests potential involvement in pathways related to cell cycle regulation, apoptosis, or inflammatory signaling cascades, such as the NF-κB pathway. However, these remain speculative connections without direct experimental evidence for this compound.

To fulfill the user's request, the following information would be essential:

  • Identification of the Primary Molecular Target: Research explicitly demonstrating the protein or enzyme that this compound binds to and modulates.

  • Elucidation of the Signaling Pathway: Studies detailing the downstream effects of this compound's interaction with its target, thereby identifying the specific signaling cascade it inhibits or activates.

  • Quantitative Efficacy Data: Experimental results providing metrics such as IC50 or Ki values for this compound's effect on its target pathway.

  • Detailed Experimental Protocols: Methodologies from published studies that would allow for a thorough understanding and replication of the findings.

Without these foundational pieces of information, any attempt to create a comparison guide would be based on conjecture and would not meet the rigorous, data-driven standards required for the intended audience of researchers and drug development professionals.

Therefore, while the framework for a comprehensive comparison guide is understood, the necessary data on this compound's specific mechanism of action is not currently available in the public domain. Further primary research is required to first identify the pathway before a comparative analysis of its inhibitors can be conducted.

Independent Replication of Published Biological Effects of Cycloechinulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the independently replicated biological effects of Cycloechinulin, a diketopiperazine fungal metabolite. The information presented herein is intended to offer an objective overview of the available experimental data and methodologies to support further research and development.

Summary of Biological Effects

Quantitative Data Comparison

The following table summarizes the quantitative data from the primary study on the anti-feedant activity of this compound. No independent replication data is available for a direct comparison.

CompoundConcentration (ppm in diet)Mean Weight Gain (mg) of Helicoverpa zea Larvae% Reduction in Weight Gain Compared to Control
Control-15.0-
This compound 10010.133%

Experimental Protocols

The methodology described below is based on the original study that first reported the biological effects of this compound.

Insect Bioassay Protocol

1. Test Organism: Larvae of the corn earworm (Helicoverpa zea).

2. Diet Preparation:

  • A standard meridic diet for lepidopteran larvae was used as the base.

  • This compound was dissolved in a suitable solvent and incorporated into the diet to achieve a final concentration of 100 ppm.

  • A control diet was prepared with the same solvent but without this compound.

3. Bioassay Procedure:

  • Neonate larvae of H. zea were individually placed in the wells of a 24-well plate.

  • Each well contained a small cube of either the control diet or the this compound-containing diet.

  • The plates were incubated under controlled conditions (temperature, humidity, and light cycle) suitable for larval growth.

4. Data Collection and Analysis:

  • After a predefined period (typically 7-10 days), the larvae were weighed.

  • The mean weight gain of the larvae in the treatment group was compared to the mean weight gain of the larvae in the control group.

  • The percentage reduction in weight gain was calculated to determine the anti-feedant activity.

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways affected by this compound that lead to the observed reduction in weight gain in H. zea have not been elucidated. The experimental workflow for the initial discovery of its biological activity is a straightforward insect bioassay.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Diet_Control Control Diet Preparation Introduction Introduction of H. zea Larvae Diet_Control->Introduction Diet_this compound This compound Diet Preparation (100 ppm) Diet_this compound->Introduction Incubation Incubation under Controlled Conditions Introduction->Incubation Weighing Larval Weight Measurement Incubation->Weighing Comparison Comparison of Weight Gain Weighing->Comparison Conclusion Conclusion on Anti-feedant Activity Comparison->Conclusion

Figure 1. Experimental workflow for assessing the anti-feedant activity of this compound.

Disclaimer: This guide is based on publicly available scientific literature. The absence of independent replication studies for the described biological effect of this compound highlights an area for future research. Researchers are encouraged to consult the primary literature for a complete understanding of the experimental details.

Head-to-head comparison of different extraction methods for Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloechinulin, a diketopiperazine alkaloid derived from fungi of the Aspergillus genus, has garnered interest for its potential biological activities. Efficient extraction of this secondary metabolite is a critical first step for further research and development. This guide provides a head-to-head comparison of different extraction methods for this compound, supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Extraction Methods

The extraction of this compound from fungal cultures, typically grown on solid or in liquid media, primarily involves solvent extraction. While direct comparative studies on various methods are limited, analysis of existing literature allows for a qualitative and semi-quantitative comparison between traditional solvent extraction and modern techniques like ultrasound-assisted extraction.

Extraction Method Principle Common Solvents Reported Yield Advantages Disadvantages
Solvent Extraction (Maceration/Soxhlet) Relies on the differential solubility of this compound in a specific solvent to separate it from the fungal biomass and culture medium.Chloroform (B151607), Ethyl Acetate (B1210297)Approx. 100 mg/m² of mycelial mat (using Chloroform)[1]Simple, well-established, and requires minimal specialized equipment.Can be time-consuming, may require large volumes of organic solvents, and potential for thermal degradation of the compound with Soxhlet extraction.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to induce cavitation, which disrupts fungal cell walls and enhances mass transfer of the target compound into the solvent.Ethyl Acetate, Methanol, EthanolNot specifically reported for this compound, but generally offers higher yields and reduced extraction times for fungal alkaloids.[1][2]Faster extraction, reduced solvent consumption, and suitable for heat-sensitive compounds.[1]Requires specialized ultrasonic equipment.

Experimental Protocols

Solvent Extraction with Chloroform

This protocol is adapted from the described extraction of this compound from Aspergillus ochraceus.

Materials:

  • Fungal mycelial mat

  • Distilled water

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Harvest the mycelial mat from the culture medium.

  • Wash the mycelial mat thoroughly with distilled water to remove residual media components.

  • The washed mycelial mat is then subjected to extraction with chloroform. This can be done by soaking the biomass in chloroform with agitation for a specified period.

  • Separate the chloroform extract from the mycelial residue by filtration.

  • Concentrate the chloroform extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • The crude extract can be further purified using techniques like preparative thin-layer chromatography (TLC) on silica (B1680970) gel.

Solvent Extraction with Ethyl Acetate

This protocol is based on general methods for extracting secondary metabolites from fungal cultures.

Materials:

  • Fungal culture (solid or liquid)

  • Ethyl Acetate (EtOAc)

  • Homogenizer (for solid cultures)

  • Separatory funnel (for liquid cultures)

  • Rotary evaporator

  • Filtration apparatus

Procedure for Solid Culture:

  • Harvest the fungal culture from the solid medium.

  • Homogenize the fungal culture with ethyl acetate.

  • Allow the mixture to stand for a designated period to ensure thorough extraction.

  • Filter the mixture to separate the ethyl acetate extract from the solid residue.

  • Repeat the extraction of the residue with fresh ethyl acetate to maximize yield.

  • Combine the ethyl acetate extracts and concentrate using a rotary evaporator.

Procedure for Liquid Culture:

  • Separate the mycelium from the culture broth by filtration.

  • The culture filtrate is then partitioned with an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Combine all ethyl acetate extracts and concentrate using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) with Ethyl Acetate

This protocol provides a general framework for the application of UAE for the extraction of fungal alkaloids like this compound.

Materials:

  • Dried and pulverized fungal medium

  • Ethyl Acetate

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (0.22 µm ultrafiltration membrane)

  • Rotary evaporator

Procedure:

  • Mix the dried and pulverized fungal medium with ethyl acetate in a suitable vessel.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture for a specified duration (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) and frequency (e.g., 40 kHz).

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and filter it through a 0.22 µm membrane.

  • The extraction process can be repeated on the pellet to increase the yield.

  • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.

Experimental Workflow and Purification

The general workflow for obtaining purified this compound involves extraction followed by one or more chromatographic purification steps.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal Culture (Aspergillus sp.) Extraction_Method Extraction (Solvent or UAE) Fungal_Culture->Extraction_Method Biomass/Medium Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Purification Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC, HPLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound Confirmed Purity

Caption: General workflow for the extraction and purification of this compound.

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the research, including available equipment, desired yield, and the scale of the extraction.

  • Solvent extraction with chloroform or ethyl acetate is a straightforward and effective method for laboratory-scale extraction. Chloroform has a reported yield for this compound, making it a reliable choice.[1] Ethyl acetate is a common solvent for extracting fungal secondary metabolites and offers a slightly more polar alternative.

  • Ultrasound-Assisted Extraction (UAE) presents a more modern and efficient alternative, offering the potential for higher yields in a shorter time with reduced solvent usage. While specific quantitative data for this compound extraction via UAE is not yet available, its proven efficacy for other fungal alkaloids suggests it is a promising technique to optimize for this compound.

For all methods, subsequent purification of the crude extract, typically involving chromatographic techniques, is essential to obtain pure this compound for further analysis and bioactivity screening. Researchers are encouraged to optimize the extraction parameters, such as solvent-to-solid ratio, extraction time, and temperature, to achieve the best results for their specific fungal strain and culture conditions.

References

Benchmarking new analytical techniques against established methods for Cycloechinulin detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and emerging analytical techniques for the detection and quantification of Cycloechinulin, a diketopiperazine metabolite produced by various fungi, including species of Aspergillus. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and drug development applications. This document presents a summary of key performance indicators, detailed experimental protocols, and a visual representation of the method comparison workflow to aid in the selection of the most suitable technique.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key parameters that determine its reliability and suitability for a specific application. The following table summarizes the typical performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), an established method, against a newer, more sensitive technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of indole (B1671886) alkaloids, the broader class to which this compound belongs. While specific data for this compound is limited, the presented values for related compounds provide a reliable benchmark.[1]

ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 10 ng/mL10 - 100 ng/band
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 30 ng/mL30 - 300 ng/band
**Linearity (R²) **> 0.995> 0.998> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 5%< 3%< 10%
Specificity Moderate to GoodExcellentModerate
Throughput ModerateHighHigh (for multiple samples)
Cost Low to ModerateHighLow

Note: The values presented are typical ranges for indole alkaloids and may vary depending on the specific compound, matrix, and instrumentation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the extraction and analysis of this compound from fungal cultures.

Sample Preparation: Extraction of this compound from Aspergillus Culture
  • Fungal Culture: Grow the desired Aspergillus species on a suitable solid or in a liquid medium known to support the production of this compound.

  • Extraction:

    • For solid media, excise and homogenize the fungal mycelium and agar.

    • For liquid media, separate the mycelium from the broth by filtration.

    • Extract the homogenized mycelium/agar or the filtered mycelium with an organic solvent such as methanol (B129727) or ethyl acetate. Perform the extraction multiple times (e.g., 3x) with agitation to ensure complete recovery.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Redissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic run) for analysis.[2]

  • Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The choice of SPE cartridge will depend on the chemical properties of this compound and the matrix components.

Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of indole alkaloids.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other metabolites.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the UV absorbance at a wavelength where this compound exhibits maximum absorbance. For indole alkaloids, this is often in the range of 220-280 nm.

  • Quantification: Create a calibration curve using certified reference standards of this compound to quantify the analyte in the samples.

New Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Column: A C18 or other suitable reversed-phase column with smaller particle sizes (e.g., <2 µm) to enable faster and more efficient separations.

  • Mobile Phase: Similar to HPLC-UV, a gradient of aqueous and organic solvents is used. The use of volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is preferred for MS compatibility.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UHPLC systems.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for indole alkaloids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

    • Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation need to be optimized for this compound to achieve the best signal intensity.

  • Quantification: An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for benchmarking a new analytical technique against an established one.

Workflow for Benchmarking Analytical Techniques cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Comparative Analysis cluster_3 Conclusion Define Analytical Requirements Define Analytical Requirements Develop New Analytical Technique (e.g., LC-MS/MS) Develop New Analytical Technique (e.g., LC-MS/MS) Define Analytical Requirements->Develop New Analytical Technique (e.g., LC-MS/MS) Optimize Established Method (e.g., HPLC-UV) Optimize Established Method (e.g., HPLC-UV) Define Analytical Requirements->Optimize Established Method (e.g., HPLC-UV) Validate Both Methods (ICH Q2(R1)) Validate Both Methods (ICH Q2(R1)) Develop New Analytical Technique (e.g., LC-MS/MS)->Validate Both Methods (ICH Q2(R1)) Optimize Established Method (e.g., HPLC-UV)->Validate Both Methods (ICH Q2(R1)) Specificity Specificity Validate Both Methods (ICH Q2(R1))->Specificity Linearity Linearity Validate Both Methods (ICH Q2(R1))->Linearity Accuracy & Precision Accuracy & Precision Validate Both Methods (ICH Q2(R1))->Accuracy & Precision LOD & LOQ LOD & LOQ Validate Both Methods (ICH Q2(R1))->LOD & LOQ Analyze Identical Samples Analyze Identical Samples Specificity->Analyze Identical Samples Linearity->Analyze Identical Samples Accuracy & Precision->Analyze Identical Samples LOD & LOQ->Analyze Identical Samples Compare Performance Metrics Compare Performance Metrics Analyze Identical Samples->Compare Performance Metrics Assess Practical Considerations (Cost, Throughput) Assess Practical Considerations (Cost, Throughput) Compare Performance Metrics->Assess Practical Considerations (Cost, Throughput) Select Appropriate Method Select Appropriate Method Assess Practical Considerations (Cost, Throughput)->Select Appropriate Method

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cycloechinulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial safety and logistical information for the handling and disposal of Cycloechinulin, a diketopiperazine fungal metabolite. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established protocols for handling mycotoxins and general laboratory safety standards.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 CompliantProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesChemical-resistantPrevents dermal absorption of the compound.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection Fume Hood or N95 RespiratorRecommended when handling the powdered form to prevent inhalation.
Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • Take measures to prevent the generation of dust when working with the solid form of the compound.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and dark place to ensure stability.

  • For long-term storage, refer to the manufacturer's recommendations, which typically suggest storage at -20°C.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

While specific experimental protocols involving this compound are diverse and depend on the research context, the following general steps should be followed when preparing a stock solution from a powdered form, a common procedure in many experimental workflows.

Protocol for Preparing a Stock Solution of this compound:

  • Preparation: Ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or biological safety cabinet by laying down absorbent bench paper.

  • Weighing: Carefully weigh the desired amount of powdered this compound using an analytical balance. To minimize dust dispersion, it is advisable to weigh the compound directly into the vial in which it will be dissolved.

  • Dissolving: Add the appropriate solvent (e.g., DMSO, DMF, Ethanol, Methanol) to the vial containing the powdered this compound. Cap the vial securely.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the resulting stock solution in a tightly sealed vial at the recommended temperature, typically -20°C, to maintain its stability. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Visualizing the Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Cycloechinulin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Don PPE Setup Prepare Workspace in Fume Hood Prep->Setup Weigh Weigh this compound Setup->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve CollectSolid Collect Solid Waste Weigh->CollectSolid Mix Mix Solution Dissolve->Mix Store Store Stock Solution at -20°C Mix->Store CollectLiquid Collect Liquid Waste Mix->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。